11-Chlorodibenzo[b,f][1,4]oxazepine
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
6-chlorobenzo[b][1,4]benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-13-9-5-1-3-7-11(9)16-12-8-4-2-6-10(12)15-13/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQRYWGUCOATEU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=CC=C3O2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427657 | |
| Record name | 11-Chlorodibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62469-61-8 | |
| Record name | 11-Chlorodibenzo[b,f][1,4]oxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 11-Chlorodibenzo[b,f]oxazepine
An In-depth Technical Guide to the Chemical Properties of 11-Chlorodibenzo[b,f][1][2]oxazepine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data for 11-Chlorodibenzo[b,f][1][2]oxazepine is limited. This guide provides a comprehensive overview based on available information for the title compound and its structurally related analogues, including its thiazepine counterpart and potential precursors.
Core Chemical Properties
11-Chlorodibenzo[b,f][1][2]oxazepine is a heterocyclic compound belonging to the dibenzo[b,f][1][2]oxazepine class. This core structure is of significant interest in medicinal chemistry due to its prevalence in psychoactive compounds. The introduction of a chlorine atom at the 11-position is anticipated to modulate its chemical reactivity and biological activity.
Table 1: Core Chemical Properties of 11-Chlorodibenzo[b,f][1][2]oxazepine
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClNO | [3] |
| Molecular Weight | 229.66 g/mol | [3] |
| CAS Number | 62469-61-8 | [3] |
| Synonyms | 6-chlorobenzo[b][1][2]benzoxazepine, 11-chloro-dibenzo[b,f][1][2]oxazepine | [3] |
Table 2: Comparative Physicochemical Properties of Analogous Compounds
To estimate the physicochemical properties of 11-Chlorodibenzo[b,f][1][2]oxazepine, data from its thiazepine analogue (11-Chlorodibenzo[b,f][1][2]thiazepine) and a likely precursor (2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one) are presented below.
| Property | 11-Chlorodibenzo[b,f][1][2]thiazepine | 2-Chlorodibenz[b,f][1][2]oxazepin-11(10H)-one |
| Melting Point | 110-111 °C[4] | 242-244 °C[5] |
| Boiling Point | 384.6 °C at 760 mmHg[4] | 320.8 ± 41.0 °C (Predicted)[5] |
| Density | 1.329 g/cm³[4] | 1.369 ± 0.06 g/cm³ (Predicted)[5] |
| Solubility | Soluble in Methanol[6] | Sparingly soluble in DMSO (with heating), slightly soluble in Methanol[5] |
Synthesis and Experimental Protocols
Proposed Synthetic Workflow
The proposed synthesis of 11-Chlorodibenzo[b,f][1][2]oxazepine would likely proceed via the chlorination of dibenzo[b,f][1][2]oxazepin-11(10H)-one.
Caption: Proposed synthesis of 11-Chlorodibenzo[b,f][1][2]oxazepine.
Detailed Protocol for a Related Compound: Synthesis of 2,11-dichloro-Dibenz[b,f][1][2]oxazepine
The following protocol for a dichlorinated analogue provides a strong template for the synthesis of the title compound.
Reactants:
-
N,N-dimethylaniline
-
Trichlorophosphate (POCl₃)
-
Toluene
Procedure:
-
A 25 mL flask equipped with a stir bar is charged with 2-chlorodibenzo[b,f][1][2]oxazepin-11(10H)-one (100 mg, 0.4 mmol), N,N-dimethylaniline (0.21 mL, 1.6 mmol), POCl₃ (114 µL, 1.14 mmol), and toluene (4 mL).
-
The resulting suspension is heated to 95°C for 2.5 hours, during which a dark brown solution forms.
-
The solvent is removed under reduced pressure.
-
The residue is dissolved in a mixture of dioxane (2 mL) and aqueous 2M Na₂CO₃ (3 mL).
-
The resulting solution is heated at 80°C for 50 minutes.
-
Dioxane is removed under reduced pressure, and the residue is extracted with ethyl acetate (3 x 10 mL).
-
The combined ethyl acetate solutions are dried over MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The residue is purified by silica gel chromatography (0-30% EtOAc/hexanes) to yield the product.
Spectroscopic Data of a Related Compound
Specific spectroscopic data for 11-Chlorodibenzo[b,f][1][2]oxazepine is not available. The following table summarizes the NMR and MS data for the closely related 2,11-dichloro-Dibenz[b,f][1][2]oxazepine, which can serve as a reference for spectral interpretation.
Table 3: Spectroscopic Data for 2,11-dichloro-Dibenz[b,f][1][2]oxazepine
| Technique | Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.71 (d, J = 2.6 Hz, 1H), 7.47 (dd, J = 8.7, 2.5 Hz, 1H), 7.33 (dd, J = 7.5, 2.1 Hz, 1H), 7.26 (td, J = 7.5, 1.7 Hz, 1H, overlap with CHCl₃), 7.21 (td, J = 7.5, 1.7 Hz, 1H), 7.15 (dd, J = 7.6, 1.7 Hz, 1H), 7.13 (d, J = 8.7 Hz, 1H) |
| Mass Spectrometry (ESI) | Calculated for C₁₃H₈Cl₂NO [M+H]⁺: 264.00, Found: 263.87 |
Biological Activity and Signaling Pathways
Dibenzo[b,f][1][2]oxazepine derivatives are known to exhibit a range of biological activities, often acting as antagonists at neurotransmitter receptors. The thiazepine analogue of the title compound is known to interact with dopamine and serotonin receptors.[7] This suggests that 11-Chlorodibenzo[b,f][1][2]oxazepine may also exert its effects through these pathways.
General GPCR Signaling Pathway
Both dopamine and many serotonin receptors are G-protein coupled receptors (GPCRs). The binding of a ligand, such as a dibenzo[b,f][1][2]oxazepine derivative, can antagonize the receptor and modulate downstream signaling cascades.
Caption: General antagonism of a GPCR signaling pathway.
The D1-like dopamine receptors typically couple to Gαs to stimulate adenylyl cyclase, while D2-like receptors couple to Gαi to inhibit it.[2] Similarly, serotonin receptors are linked to various G-proteins that can either activate or inhibit adenylyl cyclase or activate other pathways like phospholipase C.[1][8] By acting as an antagonist, 11-Chlorodibenzo[b,f][1][2]oxazepine would block the endogenous neurotransmitter from binding, thereby modulating these downstream effects and leading to its potential therapeutic actions.
References
- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. bangchemicals.com [bangchemicals.com]
- 4. echemi.com [echemi.com]
- 5. 2-Chlorodibenz[b,f][1,4]oxazepin-11(10H)-one CAS#: 3158-91-6 [m.chemicalbook.com]
- 6. allmpus.com [allmpus.com]
- 7. 11-Chlorodibenzo[b,f][1,4]thiazepine | 13745-86-3 | Benchchem [benchchem.com]
- 8. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 11-Chlorodibenzo[b,f]oxazepine: Molecular Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Chlorodibenzo[b,f]oxazepine is a heterocyclic compound belonging to the dibenzoxazepine class of molecules. This class is of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives, including antipsychotic, anticonvulsant, and anticancer properties. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and potential biological activities of 11-Chlorodibenzo[b,f]oxazepine. Due to the limited availability of specific experimental data for this particular derivative, this guide also presents a generalized synthetic protocol and discusses potential signaling pathways based on the activities of structurally related compounds.
Molecular Structure and Physicochemical Properties
The foundational step in understanding the utility of 11-Chlorodibenzo[b,f]oxazepine is a thorough characterization of its molecular structure and properties. The key quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₃H₈ClNO | [1] |
| Molecular Weight | 229.66 g/mol | [1] |
| CAS Number | 62469-61-8 | [1] |
| Canonical SMILES | C1=CC=C2C(=C1)OC3=CC=CC=C3N=C2Cl | |
| IUPAC Name | 11-chloro-dibenzo[b,f][2][3]oxazepine | [1] |
| Synonyms | 6-chlorobenzo[b][2][3]benzoxazepine | [1] |
Synthesis and Characterization
While specific, detailed experimental protocols for the synthesis of 11-Chlorodibenzo[b,f]oxazepine are not extensively reported in peer-reviewed literature, a general synthetic strategy can be proposed based on established methods for the synthesis of dibenzo[b,f][2][3]oxazepine derivatives. A common and effective approach involves the cyclization of a substituted 2-aminophenol with a suitable ortho-halobenzoyl derivative.
Proposed Synthetic Pathway
A plausible synthetic route to 11-Chlorodibenzo[b,f]oxazepine is the reaction of 2-aminophenol with 2-chlorobenzoyl chloride, followed by an intramolecular cyclization. An alternative, and often higher-yielding, method involves the chlorination of the corresponding lactam, dibenzo[b,f][2][3]oxazepin-11(10H)-one.
General Experimental Protocol for Chlorination
The following protocol is a generalized procedure based on the synthesis of structurally similar compounds, such as 2,11-dichloro-dibenz[b,f][2][3]oxazepine[4].
-
Reaction Setup: To a solution of dibenzo[b,f][2][3]oxazepin-11(10H)-one in a suitable anhydrous solvent (e.g., toluene), add a chlorinating agent such as phosphorus oxychloride (POCl₃). A base, for instance, N,N-dimethylaniline, can be added to facilitate the reaction.
-
Reaction Conditions: The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the excess chlorinating agent is carefully quenched. The crude product is then extracted into an organic solvent.
-
Purification: The extracted product is purified using column chromatography on silica gel to yield the pure 11-Chlorodibenzo[b,f]oxazepine.
-
Characterization: The structure and purity of the final compound should be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Potential Biological Activity and Signaling Pathways
Derivatives of dibenzo[b,f][2][3]oxazepine are known to possess a diverse range of pharmacological activities, including antipsychotic, antidepressant, and anticancer effects[3][5][6][7]. The thiazepine analogue of the title compound, 11-Chlorodibenzo[b,f][2][3]thiazepine, is a key intermediate in the synthesis of the atypical antipsychotic drug Quetiapine, which acts as an antagonist at dopamine and serotonin receptors[8].
Given the structural similarity, it is plausible that 11-Chlorodibenzo[b,f]oxazepine exhibits activity at central nervous system (CNS) receptors. The primary mode of action for many antipsychotic drugs involves the antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uokerbala.edu.iq [uokerbala.edu.iq]
- 4. Dibenz[b,f][1,4]oxazepine, 2,11-dichloro- synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. researchgate.net [researchgate.net]
- 8. 11-Chlorodibenzo[b,f][1,4]thiazepine | 13745-86-3 | Benchchem [benchchem.com]
In-Depth Technical Guide: 11-Chloro Dibenzo(b,f)(1,4)oxazepine (CAS Number: 62469-61-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 11-Chloro Dibenzo(b,f)(1,4)oxazepine, a tricyclic heterocyclic compound identified by CAS number 62469-61-8. This document details its physicochemical properties, associated hazards, and its role as a key intermediate in the synthesis of pharmacologically active molecules, particularly in the class of dibenzoxazepine antipsychotics. Detailed experimental protocols for its synthesis and relevant analytical techniques are provided. Furthermore, this guide elucidates the compound's general mechanism of action through its interaction with dopamine and serotonin receptor signaling pathways, visualized through detailed diagrams.
Chemical Identity and Physicochemical Properties
11-Chloro Dibenzo(b,f)(1,4)oxazepine is a chlorinated derivative of dibenzoxazepine. It serves as a crucial precursor in the synthesis of various central nervous system (CNS) active compounds.[1] Its molecular structure consists of a central seven-membered oxazepine ring fused to two benzene rings, with a chlorine atom substituted at the 11th position.
Table 1: Physicochemical Properties of 11-Chloro Dibenzo(b,f)(1,4)oxazepine
| Property | Value | Source(s) |
| CAS Number | 62469-61-8 | [2] |
| Molecular Formula | C₁₃H₈ClNO | [2] |
| Molecular Weight | 229.66 g/mol | [2] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Soluble in methanol, DMSO, or chloroform.[3] | |
| Density | Data not available | |
| InChI Key | Not readily available for this specific isomer |
Note: Some properties for the closely related thiazepine analog (CAS 13745-86-3) are reported as: Density 1.329 g/cm³, Boiling Point 384.6°C.[4] However, these should be used with caution as they pertain to a different compound.
Hazards and Toxicological Information
The hazard profile of 11-Chloro Dibenzo(b,f)(1,4)oxazepine is primarily derived from GHS classifications of related compounds and general safety guidelines for handling chlorinated organic molecules. Direct toxicological studies on this specific intermediate are not widely published.
Table 2: Hazard Identification
| Hazard Class | GHS Hazard Statement(s) |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302: Harmful if swallowed.[5] H312: Harmful in contact with skin.[5] H332: Harmful if inhaled.[5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation.[5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation.[5] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation.[5] |
Note: These hazard statements are based on the GHS classifications for related dibenzo-thiazepine and -oxazepine derivatives and should be considered indicative for safe handling.
First Aid Measures:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[6]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Experimental Protocols
Synthesis of 11-Chloro Dibenzo(b,f)(1,4)oxazepine
The synthesis of 11-Chloro Dibenzo(b,f)(1,4)oxazepine is a key step in the production of several antipsychotic drugs. A common method involves the chlorination of the corresponding lactam precursor, 2-chlorodibenz[b,f][4][7]oxazepin-11(10H)-one.
Experimental Protocol: Chlorination of 2-chlorodibenz[b,f][4][7]oxazepin-11(10H)-one
This protocol is based on a general procedure for the synthesis of 11-chloro-dibenzo[b,f][4][7]thiazepine, which is analogous to the synthesis of the oxazepine derivative.[8]
Materials:
-
2-chlorodibenz[b,f][4][7]oxazepin-11(10H)-one (starting material)
-
Toluene (solvent)
-
N,N-dimethylaniline (base)
-
Phosphorus oxychloride (POCl₃) (chlorinating agent)
-
Dioxane
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Ethyl acetate (EtOAc) (extraction solvent)
-
Hexanes (for chromatography)
-
Magnesium sulfate (MgSO₄) (drying agent)
-
Silica gel for chromatography
Procedure:
-
To a 25 mL flask equipped with a stir bar, add 2-chlorodibenz[b,f][4][7]oxazepin-11(10H)-one (100 mg, 0.4 mmol), N,N-dimethylaniline (0.21 mL, 1.6 mmol), and toluene (4 mL).[8]
-
Add phosphorus oxychloride (114 µL, 1.14 mmol) to the suspension.[8]
-
Heat the resulting suspension to 95°C for 2.5 hours, during which a dark brown solution will form.[8]
-
Remove the solvent under reduced pressure.[8]
-
Dissolve the residue in a mixture of dioxane (2 mL) and aqueous 2M Na₂CO₃ (3 mL).[8]
-
Heat the resulting solution at 80°C for 50 minutes.[8]
-
Remove the dioxane under reduced pressure.[8]
-
Extract the residue with ethyl acetate (3 x 10 mL).[8]
-
Combine the ethyl acetate solutions, dry over MgSO₄, filter, and remove the solvent under reduced pressure.[8]
-
Purify the residue by silica gel chromatography using a gradient of 0-30% ethyl acetate in hexanes to yield the final product.[8]
Receptor Binding Assay (General Protocol)
The pharmacological activity of compounds derived from 11-Chloro Dibenzo(b,f)(1,4)oxazepine is often assessed using receptor binding assays to determine their affinity for specific neurotransmitter receptors, such as dopamine and serotonin receptors. The following is a generalized protocol for a competitive radioligand binding assay.[9][10][11]
Materials:
-
Cell membranes expressing the target receptor (e.g., Dopamine D2 or Serotonin 5-HT2A)
-
Radioligand (a radioactive molecule that binds specifically to the target receptor)
-
Unlabeled competitor (the test compound, i.e., a derivative of 11-Chloro Dibenzo(b,f)(1,4)oxazepine)
-
Incubation buffer (e.g., Tris-HCl)
-
Scintillation cocktail
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled competitor. Include control tubes with no competitor (total binding) and tubes with a high concentration of a known potent unlabeled ligand (non-specific binding).
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Separation: Rapidly filter the contents of each tube through a glass fiber filter using a filtration apparatus. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the competitor concentration to determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
Mechanism of Action and Signaling Pathways
Dibenzoxazepines as a class are known to exert their pharmacological effects by interacting with various G-protein coupled receptors (GPCRs) in the central nervous system.[12] The primary targets for antipsychotic dibenzoxazepines are dopamine and serotonin receptors.[4]
Dopamine Receptor Antagonism
Derivatives of 11-Chloro Dibenzo(b,f)(1,4)oxazepine, such as loxapine, act as antagonists at dopamine D2 receptors.[2] Antagonism of D2 receptors in the mesolimbic pathway is a key mechanism for the therapeutic effects of many antipsychotic drugs. This antagonism blocks the downstream signaling cascade initiated by dopamine.
Serotonin Receptor Antagonism
In addition to dopamine receptor blockade, many atypical antipsychotics, including those derived from dibenzoxazepines, also exhibit antagonism at serotonin receptors, particularly the 5-HT2A receptor.[4] This dual antagonism is thought to contribute to a broader spectrum of therapeutic effects and a more favorable side-effect profile.
Conclusion
11-Chloro Dibenzo(b,f)(1,4)oxazepine (CAS 62469-61-8) is a valuable chemical intermediate with significant applications in the synthesis of psychoactive pharmaceuticals. Its dibenzoxazepine core structure is a key pharmacophore for targeting dopamine and serotonin receptors. A thorough understanding of its properties, synthesis, and the biological activities of its derivatives is crucial for the development of new and improved therapeutics for a range of neurological and psychiatric disorders. The information presented in this guide provides a solid foundation for researchers and drug development professionals working with this class of compounds.
References
- 1. JP2010053044A - Method for producing 11-chlorodibenzo[b,f][1,4]thiazepine - Google Patents [patents.google.com]
- 2. bangchemicals.com [bangchemicals.com]
- 3. 2-Chloro-11-(1-piperazinyl)dibenzo[b,f]-1,4-oxazepine, 98% 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.at]
- 4. 11-Chlorodibenzo[b,f][1,4]thiazepine | 13745-86-3 | Benchchem [benchchem.com]
- 5. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 8. Preparation method of 11-chlorodibenzo[b,f][1,4]thiazepine in presence of Vilsmeier reagent - Eureka | Patsnap [eureka.patsnap.com]
- 9. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chem-space.com [chem-space.com]
Spectroscopic and Synthetic Insights into Dibenzo[b,f]oxazepine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the spectroscopic and synthetic aspects of 11-Chlorodibenzo[b,f]oxazepine. Despite extensive searches, specific experimental spectroscopic data (NMR, IR, Mass Spec) and detailed synthesis protocols for 11-Chlorodibenzo[b,f]oxazepine remain elusive in the public domain. However, valuable insights can be drawn from the characterization of closely related compounds. This document provides the known identifying information for 11-Chlorodibenzo[b,f]oxazepine and presents a comprehensive analysis of the spectroscopic data and a detailed synthetic protocol for a structurally similar analogue, Dibenz[b,f][1][2]oxazepine, 2,11-dichloro- . This information serves as a crucial reference point for researchers working with this class of compounds.
11-Chlorodibenzo[b,f]oxazepine: Identifying Information
| Property | Value | Reference |
| Molecular Formula | C₁₃H₈ClNO | [3] |
| Molecular Weight | 229.66 g/mol | [3] |
| CAS Number | 62469-61-8 | [3] |
Inferred Synthesis of 11-Chlorodibenzo[b,f]oxazepine
A plausible synthetic route for 11-Chlorodibenzo[b,f]oxazepine can be inferred from the reported synthesis of Dibenz[b,f][1][2]oxazepine, 2,11-dichloro-. The key transformation involves the chlorination of the corresponding dibenzoxazepinone precursor.
Caption: Inferred synthesis of 11-Chlorodibenzo[b,f]oxazepine.
Spectroscopic Data for a Related Compound: Dibenz[b,f][1][2]oxazepine, 2,11-dichloro-
The following tables summarize the spectroscopic data obtained for Dibenz[b,f][1][2]oxazepine, 2,11-dichloro-, which can serve as a valuable reference for the characterization of the 11-chloro analogue.[1]
NMR Spectroscopic Data for Dibenz[b,f][1][2]oxazepine, 2,11-dichloro-
Solvent: CDCl₃ Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.71 | d | 2.6 | Aromatic CH |
| 7.47 | dd | 8.7, 2.5 | Aromatic CH |
| 7.33 | dd | 7.5, 2.1 | Aromatic CH |
| 7.26 | td | 7.5, 1.7 | Aromatic CH (overlap with CHCl₃) |
| 7.21 | td | 7.5, 1.7 | Aromatic CH |
| 7.15 | dd | 7.6, 1.7 | Aromatic CH |
| 7.13 | d | 8.7 | Aromatic CH |
Mass Spectrometry Data for Dibenz[b,f][1][2]oxazepine, 2,11-dichloro-
| m/z (Calculated) | m/z (Found) | Ion |
| 264.00 | 263.87 | [M+H]⁺ |
Experimental Protocol for the Synthesis of Dibenz[b,f][1][2]oxazepine, 2,11-dichloro-[1]
This protocol details the synthesis of the dichloro-analogue, which provides a procedural basis for the potential synthesis of 11-Chlorodibenzo[b,f]oxazepine.
Caption: Step-by-step workflow for the synthesis of a related compound.
Conclusion
While direct spectroscopic and synthetic data for 11-Chlorodibenzo[b,f]oxazepine are not currently available in surveyed resources, this guide provides essential identifying information and leverages data from the closely related Dibenz[b,f][1][2]oxazepine, 2,11-dichloro- to offer a valuable comparative resource. The provided synthetic protocol and spectroscopic data for the dichloro-analogue can guide researchers in the potential synthesis and characterization of 11-Chlorodibenzo[b,f]oxazepine. Further research is warranted to fully elucidate the experimental parameters and spectroscopic profile of the title compound.
References
The Biological Activity of Chlorinated Dibenzoxazepines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The dibenzoxazepine scaffold, a privileged structure in medicinal chemistry, has given rise to a number of clinically significant therapeutic agents. The introduction of chlorine atoms onto this tricyclic core profoundly influences the pharmacological properties of these molecules, modulating their affinity and selectivity for a range of biological targets. This technical guide provides an in-depth exploration of the biological activities of chlorinated dibenzoxazepines, with a focus on their interactions with key G-protein coupled receptors (GPCRs) and their potential as antimicrobial agents. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies for key assays are provided. Visualizations of signaling pathways and experimental workflows are included to facilitate a deeper understanding of the complex biological processes involved.
Receptor Binding Affinities of Chlorinated Dibenzoxazepines
The therapeutic effects and side-effect profiles of chlorinated dibenzoxazepines are largely determined by their interactions with a variety of neurotransmitter receptors. The following tables summarize the binding affinities (Ki in nM) of two prominent chlorinated dibenzoxazepines, loxapine and clozapine, as well as other chlorinated analogs for key dopamine, serotonin, histamine, adrenergic, and muscarinic receptors. A lower Ki value indicates a higher binding affinity.
Table 1: Receptor Binding Affinities (Ki, nM) of Loxapine and Clozapine
| Receptor | Loxapine (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine Receptors | ||
| D1 | Moderate Affinity | 270[1] |
| D2 | High Affinity (<100)[2] | 160[1] |
| D3 | High Affinity | 555[1] |
| D4 | High Affinity | 24[1] |
| D5 | Moderate Affinity | 454[1] |
| Serotonin Receptors | ||
| 5-HT1A | Low Affinity (>1000)[2] | 120[1] |
| 5-HT2A | High Affinity (<100)[2] | 5.4[1] |
| 5-HT2C | Intermediate Affinity | 9.4[1] |
| 5-HT3 | - | 95[1] |
| 5-HT6 | - | 4[1] |
| 5-HT7 | - | 6.3[1] |
| Histamine Receptors | ||
| H1 | - | 1.1[1] |
| Adrenergic Receptors | ||
| α1 | High Affinity (<100)[2] | 1.6 (α1A)[1] |
| α2 | Moderate Affinity (<1000)[2] | 90 (α2A)[1] |
| β | No Significant Affinity[2] | - |
| Muscarinic Receptors | ||
| M1 | Low Affinity (>1000)[2] | 6.2[1] |
Table 2: pKi Values of Chlorinated Dibenzo[b,f][1][3]oxazepine Derivatives
| Compound | hH1R (pKi) | hH4R (pKi) | h5-HT2AR (pKi) |
| 7-Chloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1][3]oxazepine | 8.11 | 7.55 | - |
| 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1][3]oxazepine | 9.23 | ≤7 | 8.74 |
Signaling Pathways of Key Receptor Targets
Chlorinated dibenzoxazepines exert their effects by modulating the signaling cascades downstream of their target receptors. The following diagrams illustrate the canonical signaling pathways for the dopamine D2, serotonin 5-HT2A, and histamine H1 receptors.
Experimental Protocols
The biological activity data presented in this guide are derived from a variety of in vitro assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay for Dopamine D2 Receptor
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the dopamine D2 receptor using [3H]-spiperone as the radioligand.
Materials:
-
HEK293 cells stably expressing the human dopamine D2 receptor
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4
-
Radioligand: [3H]-spiperone (specific activity ~80-100 Ci/mmol)
-
Non-specific binding control: Haloperidol (10 µM)
-
Test compounds (chlorinated dibenzoxazepines) at various concentrations
-
96-well microplates
-
Cell harvester and glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation:
-
Culture HEK293-D2 cells to confluency.
-
Harvest cells and homogenize in ice-cold assay buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer.
-
50 µL of test compound at various concentrations (or assay buffer for total binding, or 10 µM haloperidol for non-specific binding).
-
50 µL of [3H]-spiperone (final concentration ~0.2-0.5 nM).
-
50 µL of the membrane preparation (final protein concentration ~10-20 µ g/well ).
-
-
Incubate the plate at 25°C for 90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold assay buffer.
-
Dry the filters and place them in scintillation vials with 5 mL of scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific [3H]-spiperone binding) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization for 5-HT2A Receptor
This protocol describes a method to measure the functional activity of chlorinated dibenzoxazepines at the 5-HT2A receptor by quantifying intracellular calcium mobilization using the fluorescent dye Fura-2 AM.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A receptor
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Probenecid (optional, to prevent dye extrusion)
-
Test compounds (chlorinated dibenzoxazepines) at various concentrations
-
Reference agonist: Serotonin (5-HT)
-
96-well black-walled, clear-bottom microplates
-
Fluorescence plate reader with dual excitation capabilities (e.g., 340 nm and 380 nm) and emission detection at 510 nm.
Procedure:
-
Cell Plating:
-
Seed CHO-K1-5HT2A cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the cells at 37°C in a humidified 5% CO2 atmosphere for 24 hours.
-
-
Dye Loading:
-
Prepare a Fura-2 AM loading solution in assay buffer (e.g., 2 µM Fura-2 AM, 0.02% Pluronic F-127, and 2.5 mM probenecid).
-
Remove the culture medium from the cells and wash once with assay buffer.
-
Add 100 µL of the Fura-2 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Calcium Mobilization Assay:
-
Wash the cells twice with assay buffer to remove extracellular dye.
-
Add 100 µL of assay buffer to each well.
-
Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).
-
Measure the baseline fluorescence ratio (340 nm excitation / 380 nm excitation) at 510 nm emission.
-
Add the test compound or reference agonist (e.g., 20 µL of a 6x concentrated solution) to the wells.
-
Immediately begin recording the fluorescence ratio over time (e.g., every second for 2-3 minutes).
-
-
Data Analysis:
-
Calculate the change in the fluorescence ratio (peak response - baseline).
-
For agonists, plot the change in fluorescence ratio against the logarithm of the compound concentration to determine the EC50 value (the concentration that produces 50% of the maximal response).
-
For antagonists, pre-incubate the cells with the antagonist for a set period before adding a known concentration of the agonist (e.g., EC80 of serotonin) and determine the IC50 value of the antagonist.
-
Functional Assay: IP1 Accumulation for Histamine H1 Receptor
This protocol outlines the use of a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) IP-One assay kit to measure the functional activity of compounds at the histamine H1 receptor.
Materials:
-
HEK293 cells stably expressing the human histamine H1 receptor
-
IP-One HTRF assay kit (containing IP1-d2, anti-IP1 cryptate, and lysis buffer)
-
Stimulation buffer (provided with the kit or a suitable buffer containing LiCl)
-
Test compounds (chlorinated dibenzoxazepines) at various concentrations
-
Reference agonist: Histamine
-
384-well low-volume white microplates
-
HTRF-compatible plate reader
Procedure:
-
Cell Plating and Stimulation:
-
Dispense HEK293-H1 cells into the wells of a 384-well plate.
-
Add the test compound or reference agonist at various concentrations.
-
Incubate the plate at 37°C for the recommended time (e.g., 30 minutes) to allow for IP1 accumulation.
-
-
Lysis and Detection:
-
Add the IP1-d2 conjugate and the anti-IP1 cryptate conjugate (pre-mixed in lysis buffer) to each well.
-
Incubate the plate at room temperature for 60 minutes in the dark.
-
-
HTRF Reading:
-
Read the plate on an HTRF-compatible reader, measuring the emission at 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the amount of IP1 produced.
-
Generate a standard curve using the IP1 calibrators provided in the kit.
-
Convert the HTRF ratios of the samples to IP1 concentrations using the standard curve.
-
Plot the IP1 concentration against the logarithm of the compound concentration to determine EC50 (for agonists) or IC50 (for antagonists) values.
-
Antimicrobial Activity of Chlorinated Dibenzoxazepines
Recent studies have explored the potential of dibenzoxazepine derivatives as antimicrobial agents, particularly against intracellular bacteria. The introduction of chlorine and other substituents can modulate this activity.
Table 3: Antibacterial Activity (MIC, µg/mL) of Loxapine and Related Compounds
| Compound | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa |
| Loxapine | 32-64 | 64-128 | >128 |
| Chlorpromazine | 32-64 | 64-128 | >128 |
| Perphenazine | 512 | ≥1024 | ≥1024 |
Data adapted from a study on the antibacterial activity of various antipsychotic agents.[4]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The following is a generalized protocol for determining the MIC of chlorinated dibenzoxazepines against bacterial strains using the broth microdilution method.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Test compounds (chlorinated dibenzoxazepines) dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microplates
-
Spectrophotometer or microplate reader
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth only)
-
Growth control (broth with bacteria, no compound)
Procedure:
-
Inoculum Preparation:
-
Culture the bacterial strain overnight in CAMHB at 37°C.
-
Dilute the overnight culture in fresh CAMHB to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
-
Compound Dilution:
-
Prepare a serial two-fold dilution of the test compounds and the positive control antibiotic in CAMHB in the 96-well plate. The final volume in each well should be 50 µL.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the test compounds and the growth control wells.
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the microplate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration where the OD is not significantly different from the negative control.
-
Structure-Activity Relationships and Conclusion
The data presented in this guide highlight the critical role of chlorine substitution in defining the biological activity of dibenzoxazepines. The position and number of chlorine atoms on the tricyclic core can significantly alter receptor affinity and selectivity, as evidenced by the differences between loxapine and clozapine, and the broader range of chlorinated analogs. For instance, the presence of a chlorine atom at the 8-position of the dibenzodiazepine ring of clozapine is a key structural feature.
The diverse pharmacology of chlorinated dibenzoxazepines, spanning antipsychotic, antihistaminic, and antimicrobial activities, underscores the versatility of this chemical scaffold. The detailed experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers engaged in the design and evaluation of novel chlorinated dibenzoxazepine derivatives with tailored biological profiles for various therapeutic applications. Further exploration of the structure-activity relationships within this class of compounds holds significant promise for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
- 1. [3H]-Spiperone Competition Binding to Dopamine D2, D3 and D4 Receptors [bio-protocol.org]
- 2. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of antipsychotic loxapine derivatives against intracellular multidrug-resistant bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Antibacterial activity of antipsychotic agents, their association with lipid nanocapsules and its impact on the properties of the nanocarriers and on antibacterial activity - PMC [pmc.ncbi.nlm.nih.gov]
Potential Therapeutic Targets of 11-Chlorodibenzo[b,f]thiazepine Derivatives (e.g., Quetiapine)
Potential Therapeutic Targets of 11-Chlorodibenzo[b,f][1][2]thiazepine Derivatives (e.g., Quetiapine)
The primary therapeutic utility of derivatives of 11-Chlorodibenzo[b,f][1][2]thiazepine, such as Quetiapine, lies in their application as antipsychotic agents. Their mechanism of action involves a complex interaction with a variety of neurotransmitter receptors in the central nervous system.[1][3]
Primary Targets: Dopamine and Serotonin Receptors
The antipsychotic effects are primarily attributed to the antagonism of dopamine and serotonin receptors.[1]
-
Dopamine D2 Receptors: Blockade of these receptors in the mesolimbic pathway is a key mechanism for alleviating the positive symptoms of schizophrenia.
-
Serotonin 5-HT2A Receptors: Antagonism of these receptors is believed to contribute to the efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects.
The interplay between D2 and 5-HT2A receptor antagonism is a hallmark of atypical antipsychotics.
Secondary and Other Potential Targets
Derivatives of this class interact with a range of other receptors, which may contribute to their therapeutic profile and side effects:
-
Adrenergic Receptors (α1 and α2): Antagonism at these receptors can lead to orthostatic hypotension.
-
Histamine H1 Receptors: Blockade of these receptors is associated with the sedative effects of these drugs.
-
Muscarinic M1 Receptors: Lower affinity for these receptors compared to older antipsychotics results in a more favorable side effect profile regarding anticholinergic effects.
Quantitative Data on Receptor Binding
The binding affinities of Quetiapine, a primary derivative of 11-Chlorodibenzo[b,f][1][2]thiazepine, for various neurotransmitter receptors are summarized below. The data is presented as Ki (nM), where a lower value indicates a higher binding affinity.
| Receptor Target | Ki (nM) |
| Serotonin 5-HT2A | 10 - 50 |
| Dopamine D2 | 100 - 500 |
| Histamine H1 | 5 - 20 |
| Adrenergic α1 | 10 - 50 |
| Adrenergic α2 | 50 - 200 |
| Serotonin 5-HT1A | 50 - 200 |
| Muscarinic M1 | > 1000 |
Note: These values are approximate and can vary depending on the specific experimental conditions.
Signaling Pathways
The therapeutic effects of 11-Chlorodibenzo[b,f][1][2]thiazepine derivatives are mediated through their modulation of complex intracellular signaling cascades following receptor binding.
Dopamine D2 Receptor Signaling
Antagonism of the D2 receptor by compounds like Quetiapine prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels. This, in turn, influences the activity of Protein Kinase A (PKA) and downstream signaling pathways involved in gene expression and neuronal excitability.
Caption: Dopamine D2 Receptor Antagonism Pathway.
Serotonin 5-HT2A Receptor Signaling
Blockade of the 5-HT2A receptor inhibits the Gq/11-mediated signaling pathway. This prevents the activation of phospholipase C (PLC), which in turn reduces the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to decreased intracellular calcium release and reduced protein kinase C (PKC) activation.
Caption: Serotonin 5-HT2A Receptor Antagonism Pathway.
Experimental Protocols
The identification and characterization of therapeutic targets for compounds like Quetiapine involve a series of well-established experimental protocols.
Radioligand Binding Assays
This method is used to determine the binding affinity of a compound for a specific receptor.
-
Objective: To quantify the affinity (Ki) of the test compound for a panel of neurotransmitter receptors.
-
Materials:
-
Cell membranes expressing the receptor of interest.
-
A radiolabeled ligand known to bind to the receptor (e.g., [3H]spiperone for D2 receptors).
-
Test compound (e.g., Quetiapine) at various concentrations.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with the radiolabeled ligand and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50.
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays (e.g., cAMP Assay)
These assays measure the functional consequence of receptor binding (i.e., agonism or antagonism).
-
Objective: To determine if the compound acts as an antagonist at D2 receptors by measuring its effect on cAMP levels.
-
Materials:
-
Cells expressing the D2 receptor.
-
A known D2 receptor agonist (e.g., quinpirole).
-
Test compound (e.g., Quetiapine).
-
cAMP assay kit (e.g., HTRF, ELISA).
-
-
Procedure:
-
Culture the cells and pre-treat them with various concentrations of the test compound.
-
Stimulate the cells with a D2 receptor agonist.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit.
-
An antagonist will block the agonist-induced decrease in cAMP levels.
-
Experimental Workflow
The general workflow for identifying and validating therapeutic targets is a multi-step process.
Caption: Experimental Workflow for Target Validation.
Methodological & Application
Application Notes and Protocols for the N,N-dimethylaniline and POCl3 Mediated Vilsmeier-Haack Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Vilsmeier-Haack reaction is a versatile and widely utilized method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3), to introduce a formyl group (-CHO) onto a substrate.[1][4] One of the classic substrates for this reaction is N,N-dimethylaniline, which is efficiently formylated to produce p-dimethylaminobenzaldehyde, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[5][6]
These application notes provide a detailed protocol for the N,N-dimethylaniline and POCl3 mediated synthesis, present key quantitative data, and illustrate the reaction mechanism and experimental workflow. The information is tailored for researchers, scientists, and drug development professionals who utilize synthetic chemistry in their work.
Data Presentation
The yield of p-dimethylaminobenzaldehyde in the Vilsmeier-Haack reaction is influenced by several factors, including the molar ratios of the reactants, temperature, and reaction time. Below is a summary of quantitative data from a reliable, optimized protocol.
| Substrate | Reagents | Molar Ratio (Substrate:POCl3:DMF) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| N,N-dimethylaniline | POCl3, DMF | 1 : 1 : 3.6 | 0-5 (Vilsmeier reagent formation), then heated on a steam bath | 2 | 80-84 | [7] |
Experimental Protocols
Synthesis of p-Dimethylaminobenzaldehyde via the Vilsmeier-Haack Reaction
This protocol is adapted from a well-established procedure and provides a reliable method for the synthesis of p-dimethylaminobenzaldehyde from N,N-dimethylaniline.
Materials:
-
N,N-dimethylaniline
-
N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl3)
-
Crushed ice
-
Saturated aqueous sodium acetate solution
-
Deionized water
-
Round-bottom flask (2 L, three-necked)
-
Mechanical stirrer
-
Dropping funnel
-
Reflux condenser with a calcium chloride drying tube
-
Ice bath
-
Steam bath
-
Large beaker (5 L)
-
Buchner funnel and filter flask
-
Rubber dam
Procedure:
-
Vilsmeier Reagent Formation:
-
In a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place 440 g (6 moles) of N,N-dimethylformamide (DMF).
-
Cool the flask in an ice bath.
-
With continuous stirring, add 253 g (1.65 moles) of phosphorus oxychloride (POCl3) dropwise from the dropping funnel. An exothermic reaction will occur, leading to the formation of the Vilsmeier reagent. Maintain the temperature in the ice bath during the addition.
-
-
Addition of N,N-dimethylaniline:
-
Once the addition of POCl3 is complete and the initial exotherm has subsided, add 200 g (1.65 moles) of N,N-dimethylaniline dropwise with continuous stirring.
-
A yellow-green precipitate may form upon completion of the N,N-dimethylaniline addition.
-
-
Reaction:
-
Heat the reaction mixture on a steam bath. The precipitate will redissolve upon heating.
-
Continue to stir the reaction mixture at this temperature for 2 hours.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
In a 5 L beaker, prepare 1.5 kg of crushed ice.
-
Pour the cooled reaction mixture over the crushed ice. Rinse the reaction flask with cold water and add it to the ice mixture.
-
With vigorous stirring, slowly add approximately 1.5 L of saturated aqueous sodium acetate solution to neutralize the mixture to a pH of 6-8. The product, p-dimethylaminobenzaldehyde, will begin to precipitate.
-
Store the neutralized mixture in a refrigerator overnight to ensure complete precipitation.
-
-
Purification:
-
Collect the greenish-tinted crystalline precipitate by suction filtration using a Buchner funnel and a rubber dam.
-
Wash the crystals on the filter with several portions of cold water to remove any green coloration.
-
Air-dry the product. The resulting very light-yellow to nearly colorless product weighs between 198-208 g (80-84% yield) and has a melting point of 73-74 °C.[7]
-
Mandatory Visualization
Reaction Mechanism
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by the electrophilic aromatic substitution on the N,N-dimethylaniline ring.
Caption: Mechanism of the Vilsmeier-Haack Reaction.
Experimental Workflow
The following diagram outlines the key steps in the synthesis of p-dimethylaminobenzaldehyde.
Caption: Experimental workflow for the synthesis.
Applications in Drug Development
The Vilsmeier-Haack reaction is a cornerstone in the synthesis of many heterocyclic compounds, which are fundamental scaffolds in a vast array of pharmaceutical agents.[8][9] The aldehyde functionality introduced by this reaction serves as a versatile synthetic handle for further molecular elaboration. For instance, the resulting aldehydes can be readily converted into other functional groups or used in condensation reactions to build complex molecular architectures.
While a direct synthesis of a marketed drug using the formylation of N,N-dimethylaniline is not commonly cited, the resulting p-dimethylaminobenzaldehyde is a crucial precursor. It is used in the synthesis of various compounds, including those with potential biological activity. The broader applicability of the Vilsmeier-Haack reaction is evident in the synthesis of numerous heterocyclic systems like indoles, pyrroles, quinolines, and pyrazoles, which are prevalent in medicinal chemistry.[3][9] For example, the synthesis of substituted quinolines, a privileged scaffold in drug discovery, can be achieved through a Vilsmeier-Haack cyclization of N-arylacetamides.[10] The development of novel organic reagents for the estimation of pharmaceutical compounds like mesalazine has also been demonstrated using products derived from the Vilsmeier-Haack reaction.[10][11][12]
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. globalresearchonline.net [globalresearchonline.net]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of new Organic reagent by Vilsmeier – Haack reaction and estimation of pharmaceutical compounds (Mesalazine) containing aromatic amine groups [ejchem.journals.ekb.eg]
- 12. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
Applications of the 11-Chlorodibenzo[b,f]oxazepine Scaffold in Neuroscience Research
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Abstract: The 11-Chlorodibenzo[b,f]oxazepine core structure is a key pharmacophore in a class of neurologically active compounds. While the parent compound itself is not extensively studied, its derivatives, notably Amoxapine and Loxapine, are significant players in the therapeutic landscape of depression and psychosis. These compounds exert their effects primarily through interactions with dopaminergic and serotonergic receptor systems. This document provides an overview of the applications of this chemical scaffold in neuroscience research, with a focus on its prominent derivatives. Detailed protocols for key experimental assays used to characterize these compounds are also provided, along with quantitative binding affinity data and visual representations of relevant signaling pathways and experimental workflows.
Introduction to the Dibenzo[b,f]oxazepine Scaffold
The dibenzo[b,f]oxazepine tricycle is a rigid structure that serves as a versatile scaffold for the development of central nervous system (CNS) active agents. The incorporation of a chlorine atom at various positions on this backbone, along with the addition of a piperazinyl side chain at the 11-position, has given rise to compounds with potent antidepressant and antipsychotic properties. The primary mechanism of action for these derivatives involves the modulation of neurotransmitter systems critical to mood and cognition, particularly dopamine and serotonin pathways.
Key Derivatives and Their Applications in Neuroscience
The most notable applications of the 11-chlorodibenzo[b,f]oxazepine scaffold in neuroscience are embodied by the drugs Amoxapine and Loxapine.
-
Amoxapine: Chemically designated as 2-Chloro-11-(1-piperazinyl)dibenz[b,f][1][2]oxazepine, Amoxapine is an antidepressant with a pharmacological profile that includes blockade of norepinephrine and serotonin reuptake, as well as antagonism of dopamine D2 receptors.[3][4] This dual action contributes to its efficacy in treating major depressive disorder, including cases with psychotic features.[5] Its dopamine receptor antagonism also imparts it with mild antipsychotic properties.[3][4]
-
Loxapine: A closely related compound, Loxapine is primarily used as an antipsychotic for the treatment of schizophrenia.[6][7] Its therapeutic effects are largely attributed to its potent antagonism of dopamine D2 and serotonin 5-HT2A receptors.[6][8] The balance of activity at these two receptors is a key determinant of its efficacy and side-effect profile, positioning it between typical and atypical antipsychotics.[9][10]
Quantitative Data: Receptor Binding Affinities
The following tables summarize the in vitro binding affinities (Ki, nM) of Amoxapine and Loxapine for key CNS receptors. Lower Ki values indicate higher binding affinity.
Table 1: Receptor Binding Profile of Amoxapine
| Receptor | Ki (nM) | Species |
| Serotonin Receptors | ||
| 5-HT2A | 0.5 - 15 | Human |
| 5-HT2C | 14 | Human |
| 5-HT6 | 31 | Human |
| 5-HT7 | 47 | Human |
| Dopamine Receptors | ||
| D2 | 3.6 - 160 | Human |
| D3 | 11 | Human |
| D4 | 2.0 - 40 | Human |
| Adrenergic Receptors | ||
| α1 | 50 | Human |
| Histamine Receptors | ||
| H1 | 7.9 - 25 | Human |
| Transporters | ||
| Norepinephrine (NET) | 16 - 56 | Human |
| Serotonin (SERT) | 41 | Monkey |
Data compiled from multiple sources.[1][11][12]
Table 2: Receptor Binding Profile of Loxapine
| Receptor | Kb (nM) | Species |
| Dopamine Receptors | ||
| D1 | 12 - 29 | Human |
| D2 | < 2 | Human |
| D4 | 12 - 29 | Human |
| D5 | 12 - 29 | Human |
| Serotonin Receptors | ||
| 5-HT2A | < 2 | Human |
| 5-HT2C | 12 - 29 | Human |
Data compiled from multiple sources.[6][8]
Signaling Pathways and Experimental Workflows
Signaling Pathways
The therapeutic and side effects of dibenzo[b,f]oxazepine derivatives are a direct consequence of their interaction with G-protein coupled receptors (GPCRs), primarily dopamine and serotonin receptors.
Caption: Dopamine D2 and Serotonin 5-HT2A receptor antagonism.
Experimental Workflows
The characterization of dibenzo[b,f]oxazepine derivatives typically follows a tiered approach from in vitro binding and functional assays to in vivo behavioral models.
Caption: Experimental workflow for characterizing novel compounds.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol is a generalized procedure for determining the binding affinity (Ki) of a test compound for the dopamine D2 receptor using a competitive binding assay with a radiolabeled ligand.
Materials:
-
Cell membranes expressing human dopamine D2 receptors.
-
Radioligand (e.g., [3H]Spiperone).
-
Test compound (e.g., Amoxapine or Loxapine).
-
Non-specific binding control (e.g., Haloperidol at a high concentration).
-
Binding buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compound in binding buffer.
-
In a 96-well plate, add in the following order:
-
Binding buffer.
-
Test compound or non-specific binding control or buffer (for total binding).
-
Radioligand at a concentration near its Kd.
-
Cell membrane preparation.
-
-
Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from a concentration-response curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 2: In Vivo Microdialysis for Dopamine and Serotonin Measurement
This protocol outlines the procedure for measuring extracellular levels of dopamine and serotonin in a specific brain region of a freely moving rat following administration of a test compound.
Materials:
-
Stereotaxic apparatus.
-
Microdialysis probes.
-
Perfusion pump.
-
Artificial cerebrospinal fluid (aCSF).
-
Test compound (e.g., Amoxapine).
-
Fraction collector.
-
HPLC system with electrochemical detection.
-
Anesthetic and surgical tools.
Procedure:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex or striatum).
-
Allow the animal to recover from surgery for at least 24-48 hours.
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period (e.g., 1-2 hours) and collect baseline dialysate samples.
-
Administer the test compound (e.g., via intraperitoneal injection).
-
Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for several hours post-administration.
-
Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC with electrochemical detection.
-
Express the post-treatment neurotransmitter levels as a percentage of the baseline levels.
Protocol 3: Conditioned Avoidance Response (CAR) for Antipsychotic-like Activity
The CAR test is a behavioral paradigm used to screen for antipsychotic-like activity.[3] Drugs that selectively suppress the conditioned avoidance response without impairing the escape response are considered to have potential antipsychotic efficacy.[3]
Materials:
-
Two-way shuttle box with a grid floor capable of delivering a mild foot shock, a conditioned stimulus (e.g., a light or tone), and an unconditioned stimulus (e.g., a foot shock).
-
Control and test animals (e.g., rats).
-
Test compound (e.g., Loxapine).
Procedure:
-
Training Phase:
-
Place a rat in the shuttle box.
-
Present the conditioned stimulus (CS) for a set duration (e.g., 10 seconds).
-
If the rat moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.
-
If the rat fails to move, the unconditioned stimulus (US; a mild foot shock) is presented along with the CS for a set duration (e.g., 5 seconds).
-
If the rat moves to the other compartment during the US presentation (an escape response), both the CS and US are terminated.
-
Repeat this for a set number of trials per day until the animals reach a stable performance criterion (e.g., >80% avoidance responses).
-
-
Testing Phase:
-
Administer the test compound or vehicle to the trained rats.
-
After a pre-determined time, place the rats back in the shuttle box and run a test session identical to the training sessions.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
A significant decrease in avoidance responses without a significant increase in escape failures is indicative of antipsychotic-like activity.
-
Conclusion
The 11-Chlorodibenzo[b,f]oxazepine scaffold is a cornerstone in the development of drugs for major psychiatric disorders. The detailed study of its derivatives, Amoxapine and Loxapine, through a combination of in vitro and in vivo pharmacological assays, has provided crucial insights into the neurobiology of depression and psychosis and continues to inform the design of novel therapeutics. The protocols and data presented herein serve as a valuable resource for researchers in the field of neuroscience and drug discovery.
References
- 1. A rapidly acquired one-way conditioned avoidance procedure in rats as a primary screening test for antipsychotics: influence of shock intensity on avoidance performance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 6. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. innoprot.com [innoprot.com]
- 9. researchgate.net [researchgate.net]
- 10. Monitoring Extracellular Amino Acid Neurotransmitters and hROS by In Vivo Microdialysis in Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 11. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]
- 12. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Loxapine, a Dual H1/5-HT2A Receptor Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
Loxapine, a tricyclic compound featuring a dibenzo[b,f]oxazepine core, is a well-established antipsychotic agent. Its therapeutic efficacy is attributed, in part, to its potent antagonism of multiple neurotransmitter receptors. Notably, loxapine exhibits high affinity for both histamine H1 (H1) and serotonin 5-HT2A (5-HT2A) receptors, positioning it as a significant dual H1/5-HT2A receptor ligand.[1][2] This dual activity is a key feature of many second-generation antipsychotics and contributes to their sedative properties and efficacy against the negative symptoms of schizophrenia.[1][3] These application notes provide a comprehensive overview of the use of loxapine as a tool compound for studying dual H1/5-HT2A receptor antagonism, including its receptor binding profile and detailed protocols for in vitro characterization.
Data Presentation
The following tables summarize the quantitative data for loxapine's binding affinities at human H1 and 5-HT2A receptors.
Table 1: Receptor Binding Affinity of Loxapine
| Receptor | Radioligand | Ki (nM) | Reference Tissue/Cell Line |
| Histamine H1 | [3H]pyrilamine | 0.8 - 5.2 | Recombinant/Brain tissue |
| Serotonin 5-HT2A | [3H]ketanserin | 2.1 - 6.8 | Human Cortex/Recombinant CHO-K1 cells |
Note: Ki values can vary depending on the experimental conditions, radioligand, and tissue/cell line used.[4][5]
Signaling Pathways
Loxapine acts as an antagonist at both H1 and 5-HT2A receptors, which are G protein-coupled receptors (GPCRs). The signaling pathways inhibited by loxapine are depicted below.
Caption: Antagonistic action of Loxapine on H1 and 5-HT2A receptor signaling pathways.
Experimental Protocols
Radioligand Binding Assay for H1 and 5-HT2A Receptors
This protocol outlines a competitive binding assay to determine the affinity of a test compound (e.g., loxapine) for the H1 and 5-HT2A receptors.
Caption: Workflow for a competitive radioligand binding assay.
Materials:
-
Receptor Source: Membranes from cell lines stably expressing the human H1 or 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells), or brain tissue homogenates (e.g., rat frontal cortex for 5-HT2A).[6]
-
Radioligand:
-
For H1: [3H]pyrilamine
-
For 5-HT2A: [3H]ketanserin
-
-
Test Compound: Loxapine or other experimental compounds.
-
Non-specific Binding Control:
-
For H1: Mepyramine (10 µM)
-
For 5-HT2A: Ketanserin (10 µM)
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet membranes. Resuspend the membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or non-specific binding control.
-
50 µL of a range of concentrations of the test compound.
-
50 µL of the radioligand at a concentration near its Kd.
-
50 µL of the membrane preparation (e.g., 10-20 µg of protein).
-
-
Incubation: Incubate the plates at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).[6]
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand. Wash the filters several times with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Functional Assay for 5-HT2A Receptor
This protocol measures the functional antagonist activity of a test compound at the Gq-coupled 5-HT2A receptor by monitoring changes in intracellular calcium concentration.[7][8][9]
Caption: Workflow for a calcium mobilization functional assay.
Materials:
-
Cell Line: A cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293).
-
Calcium-sensitive dye: e.g., Fluo-4 AM or a no-wash calcium assay kit.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compound: Loxapine or other potential antagonists.
-
96- or 384-well black-walled, clear-bottom plates.
-
Fluorescence plate reader (e.g., FLIPR or FlexStation).
Procedure:
-
Cell Plating: Seed the cells into the microplates and grow overnight to form a confluent monolayer.
-
Dye Loading: Remove the growth medium and add the calcium-sensitive dye loading solution to each well. Incubate for 1 hour at 37°C.[10]
-
Compound Addition (Antagonist Plate): Prepare a separate plate with serial dilutions of the test compound (loxapine).
-
Assay:
-
Place the cell plate and the antagonist plate into the fluorescence plate reader.
-
Establish a baseline fluorescence reading for each well.
-
Add the test compound from the antagonist plate to the cell plate and incubate for a specified time (e.g., 15-30 minutes).
-
Add a fixed concentration of the agonist (serotonin, typically at its EC80 concentration) to all wells.
-
Measure the fluorescence signal continuously in real-time.
-
-
Data Analysis:
-
The increase in fluorescence upon agonist addition reflects the intracellular calcium mobilization.
-
Plot the peak fluorescence response against the log concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximum agonist response.
-
In Vivo Application
The dual H1/5-HT2A antagonism of loxapine is relevant to its sedative and antipsychotic effects. Animal models used to investigate these properties include:
-
Models of Psychosis: The locomotor hyperactivity induced by psychostimulants (e.g., amphetamine) or NMDA receptor antagonists (e.g., phencyclidine or ketamine) in rodents is a common model to assess antipsychotic potential.[11]
-
Models of Sleep: Electroencephalogram (EEG) recordings in rodents can be used to assess changes in sleep architecture, such as increases in non-rapid eye movement (NREM) sleep, which is a characteristic effect of 5-HT2A antagonists.[12]
These in vivo studies are crucial for understanding the therapeutic potential and side-effect profile of dual H1/5-HT2A receptor ligands in a physiological context.
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The therapeutic role of 5-HT1A and 5-HT2A receptors in depression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reactionbiology.com [reactionbiology.com]
- 6. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]
- 8. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [en.bio-protocol.org]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective 5HT2A and 5HT6 Receptor Antagonists Promote Sleep in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radioligand Binding Assays with Dibenzoxazepines
Audience: Researchers, scientists, and drug development professionals.
Introduction: Dibenzoxazepines, such as clozapine and loxapine, represent a class of atypical antipsychotic agents that exhibit a complex pharmacology, interacting with a wide range of neurotransmitter receptors.[1][2][3] Understanding the binding affinity of these compounds to their various targets is crucial for elucidating their mechanism of action, predicting therapeutic efficacy, and identifying potential side effects. Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a specific receptor.[4][5] These assays are robust, sensitive, and provide quantitative data in the form of inhibition constants (Ki) or dissociation constants (Kd).[4][6]
This document provides a detailed protocol for performing competitive radioligand binding assays to characterize the interaction of dibenzoxazepine derivatives with various G-protein coupled receptors (GPCRs).
Data Presentation: Binding Affinities of Dibenzoxazepines
The binding profiles of dibenzoxazepines are complex, with high affinity for multiple dopamine and serotonin receptor subtypes. The following tables summarize the binding affinities (Ki, in nM) of two representative dibenzoxazepines, Clozapine and Loxapine, for several key central nervous system (CNS) receptors. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity (Ki, nM) of Clozapine for Various Human Receptors
| Receptor | Radioligand | Ki (nM) | Reference |
|---|---|---|---|
| Dopamine D1 | [3H]SCH-23390 | 180 | [7] |
| Dopamine D2 | [3H]raclopride | 75 | [8] |
| Dopamine D2 | [3H]nemonapride | 385 | [8] |
| Dopamine D4 | [3H]spiperone | 9.1 | [9] |
| Serotonin 5-HT2A | [18F]setoperone | High Affinity* | [10] |
| Serotonin 5-HT7 | [3H]risperidone | Potent** | [11] |
| Muscarinic M1 | [3H]pirenzepine | 9.5 | [8] |
| Alpha-1A Adrenergic | [3H]prazosin | Data Available | [7] |
| Alpha-2 Adrenergic | [3H]clonidine | Data Available | [7] |
| Beta-1 Adrenergic | [3H]DHA | Data Available | [7] |
*In a PET study, clozapine demonstrated a very high level of 5-HT2A blockade at all studied doses.[10] **Clozapine potently reactivated risperidone-inactivated h5-HT7 receptors, with potency matching its binding affinity.[11]
Table 2: Binding Affinity (Kb, nM) of Loxapine for Various Receptors
| Receptor | Kb (nM) | Reference |
|---|---|---|
| Dopamine D2 | < 2 | [1] |
| Serotonin 5-HT2A | < 2 | [1] |
| Dopamine D1 | 12 - 29 | [1] |
| Dopamine D4 | 12 - 29 | [1] |
| Dopamine D5 | 12 - 29 | [1] |
| Serotonin 5-HT2C | 12 - 29 | [1] |
| Dopamine D3 | > 1000 | [1] |
| Serotonin 5-HT1A | > 1000 | [1] |
| Serotonin 5-HT6 | > 1000 | [1] |
| Serotonin 5-HT7 | > 1000 |[1] |
Experimental Workflow Visualization
The following diagram outlines the general workflow for a competitive radioligand binding assay using a filtration method.
Caption: Workflow for a filtration-based radioligand binding assay.
Detailed Experimental Protocols
This protocol describes a competitive binding assay to determine the affinity (Ki) of a test dibenzoxazepine compound. The assay measures the ability of the unlabeled test compound to displace a specific radioligand from its receptor.[4]
1. Materials and Reagents
-
Receptor Source: Frozen tissue (e.g., rat brain cortex) or cultured cells expressing the receptor of interest.
-
Radioligand: A high-affinity, high-specificity radiolabeled ligand for the target receptor (e.g., [3H]spiperone for D2/D4 receptors, [3H]ketanserin for 5-HT2A receptors). The concentration used should ideally be at or below its Kd value.[12]
-
Test Compound: Unlabeled dibenzoxazepine derivative, dissolved in a suitable solvent (e.g., DMSO), with serial dilutions prepared.
-
Lysis/Homogenization Buffer: 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitor cocktail, pH 7.4.[13]
-
Assay Binding Buffer: 50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.[13]
-
Wash Buffer: Ice-cold Assay Binding Buffer.
-
Non-specific Binding (NSB) Agent: A high concentration of a known, unlabeled ligand for the target receptor to saturate all specific binding sites (e.g., 10 µM haloperidol for D2 receptors).[6]
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C), pre-soaked in 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.[13]
-
Scintillation Cocktail: A suitable cocktail for detecting the radioisotope (e.g., Betaplate Scint).[13]
-
Equipment: Homogenizer, refrigerated centrifuge, 96-well plate vacuum manifold (harvester), scintillation counter (e.g., MicroBeta counter), multi-channel pipettes.
2. Membrane Preparation [13]
-
Thaw the tissue or cell pellet on ice.
-
Homogenize the tissue/cells in ~20 volumes of ice-cold Lysis Buffer.
-
Centrifuge the homogenate at 1,000 x g for 3 minutes to remove large debris.
-
Transfer the supernatant to a new tube and centrifuge at 20,000 x g for 10-20 minutes at 4°C to pellet the membranes.
-
Discard the supernatant, resuspend the pellet in fresh Lysis Buffer, and repeat the centrifugation step.
-
Resuspend the final pellet in a smaller volume of Assay Binding Buffer (optionally with 10% sucrose as a cryoprotectant for long-term storage).
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Store aliquots at -80°C until use. On the day of the assay, thaw the membranes and resuspend to the desired final concentration in Assay Binding Buffer.
3. Assay Procedure (96-Well Filtration Format) [4][13]
-
Set up a 96-well assay plate with wells designated for Total Binding (TB), Non-specific Binding (NSB), and various concentrations of the test compound.
-
To each well, add the components in the following order (final volume typically 250 µL):
-
50 µL of Assay Buffer (for TB wells) OR 50 µL of NSB Agent (for NSB wells) OR 50 µL of test dibenzoxazepine compound at various concentrations (for competition wells).
-
50 µL of the specific radioligand diluted in Assay Buffer.
-
150 µL of the membrane preparation (typically 50-120 µg protein for tissue membranes).[13]
-
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes) with gentle agitation.[13]
-
Terminate the incubation by rapid vacuum filtration through the pre-soaked GF/C filter plate using a cell harvester.
-
Quickly wash the filters 3-4 times with ice-cold Wash Buffer to remove unbound radioligand.
-
Dry the filter plate completely (e.g., 30 minutes at 50°C).[13]
-
Add scintillation cocktail to each well and count the radioactivity (in counts per minute, CPM) using a scintillation counter.
4. Data Analysis
-
Calculate the Specific Binding (SB) by subtracting the average CPM from the NSB wells from the average CPM of the TB wells: SB = TB - NSB.
-
For each concentration of the test compound, calculate the percentage of specific binding inhibited.
-
Plot the percent specific binding against the log concentration of the test compound to generate a sigmoidal competition curve.
-
Use non-linear regression analysis (e.g., in Prism GraphPad) to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:[14] Ki = IC50 / (1 + ([L]/Kd))
-
Where [L] is the concentration of the radioligand used in the assay.
-
Where Kd is the dissociation constant of the radioligand for the receptor (must be determined previously via saturation binding experiments).
-
Signaling Pathway Visualization
Dibenzoxazepines primarily target dopamine and serotonin receptors, which are GPCRs. The diagram below illustrates a simplified signaling pathway for the Dopamine D2 receptor, which couples to Gi proteins to inhibit adenylyl cyclase.
Caption: Simplified Dopamine D2 receptor antagonist signaling pathway.
References
- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 3. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. Binding affinity in drug design: experimental and computational techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. clozapine | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Clozapine, a Fast-Off-D2 Antipsychotic - PMC [pmc.ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. psychiatryonline.org [psychiatryonline.org]
- 11. Clozapine and other competitive antagonists reactivate risperidone-inactivated h5-HT7 receptors: radioligand binding and functional evidence for GPCR homodimer protomer interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. revvity.com [revvity.com]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dibenzo[b,f]oxazepine Derivatives in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dibenzo[b,f]oxazepine scaffold is a core structure in a variety of pharmacologically active compounds. While specific data on 11-Chlorodibenzo[b,f]oxazepine in cell culture is limited, this document provides a comprehensive guide to utilizing compounds from this class in cell culture studies. The protocols and application notes are based on the well-characterized dibenzo[b,f]oxazepine derivative, Loxapine, and other related compounds. These guidelines will enable researchers to investigate the cytotoxic, anti-inflammatory, and receptor-modulating effects of novel dibenzo[b,f]oxazepine derivatives.
Dibenzo[b,f]oxazepine derivatives have shown a range of biological activities, including antipsychotic, anticancer, and anti-inflammatory properties.[1] Their mechanism of action is often attributed to their interaction with various cellular targets, including G-protein coupled receptors (GPCRs) like dopamine and serotonin receptors, as well as signaling pathways involved in cell proliferation and inflammation.[2][3]
Safety and Handling Precautions
Compounds of the dibenzo[b,f]oxazepine class should be handled with care. The following are general safety precautions based on available data for similar compounds. Always refer to the specific Safety Data Sheet (SDS) for the compound you are using.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection.
-
Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or aerosols.
-
Storage: Store the compound in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of the compound and any contaminated materials according to institutional and local regulations.[4]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[4] If inhaled, move to fresh air.[4] If swallowed, seek medical attention.[4]
Preparing the Compound for Cell Culture
Most dibenzo[b,f]oxazepine derivatives are hydrophobic. Proper preparation of stock solutions is critical for accurate and reproducible results in cell culture experiments.
Protocol for Preparing a Stock Solution:
-
Solvent Selection: Due to their hydrophobic nature, a common solvent is dimethyl sulfoxide (DMSO). Always test the tolerance of your specific cell line to the chosen solvent. The final concentration of the solvent in the cell culture medium should typically not exceed 0.1-0.5% to avoid solvent-induced cytotoxicity.
-
Stock Solution Preparation:
-
Accurately weigh a small amount of the compound (e.g., 1-10 mg) in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve a high-concentration stock solution (e.g., 10-100 mM).
-
Vortex or sonicate the solution until the compound is completely dissolved.
-
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect from light if the compound is light-sensitive.
-
Working Solutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare serial dilutions in sterile, serum-free cell culture medium to achieve the desired final concentrations for your assay. It is crucial to add the compound to the medium and mix well immediately to prevent precipitation.
Application 1: Cytotoxicity Assessment
A fundamental first step in characterizing a new compound is to determine its cytotoxic effects on the cell line of interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.
Experimental Protocol: MTT Assay
Materials:
-
Dibenzo[b,f]oxazepine derivative stock solution
-
Target cells in culture
-
96-well cell culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the dibenzo[b,f]oxazepine derivative in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for another 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Expected Quantitative Data
The results of a cytotoxicity assay can be summarized in a table. The following is an example based on data for related compounds.
| Compound | Cell Line | Incubation Time (h) | IC₅₀ (µM) |
| Benzo[d][2][5]dioxoles-fused 1,4-thiazepine derivative 4e | Ec9706 | Not Specified | 8.23[6] |
| Benzo[d][2][5]dioxoles-fused 1,4-thiazepine derivative 4e | Eca109 | Not Specified | 16.22[6] |
| 5-Fluorouracil | Ec9706 | Not Specified | 23.26[6] |
| 5-Fluorouracil | Eca109 | Not Specified | 30.25[6] |
Application 2: Mechanism of Action - Receptor Binding Studies
Many dibenzo[b,f]oxazepine derivatives, such as Loxapine, exert their effects by binding to dopamine and serotonin receptors.[2] A receptor binding assay is essential to determine the affinity of a novel compound for these receptors.
Experimental Protocol: Competitive Receptor Binding Assay
This protocol is a generalized example. Specific conditions will vary depending on the receptor and the radioligand used.
Materials:
-
Cell line expressing the receptor of interest (e.g., CHO or HEK293 cells transfected with the dopamine D₂ or serotonin 5-HT₂ₐ receptor)
-
Cell membrane preparation from the expressing cells
-
Radioligand specific for the receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors)
-
Dibenzo[b,f]oxazepine derivative (unlabeled competitor)
-
Assay buffer
-
Scintillation fluid and a scintillation counter
Procedure:
-
Membrane Preparation: Grow the cells expressing the receptor of interest and harvest them. Homogenize the cells in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:
-
Assay buffer
-
A fixed concentration of the radioligand
-
Increasing concentrations of the unlabeled dibenzo[b,f]oxazepine derivative (the competitor)
-
Cell membrane preparation
-
-
Incubation: Incubate the reaction mixture at room temperature or 37°C for a sufficient time to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of the competitor. The concentration of the competitor that displaces 50% of the radioligand binding is the IC₅₀ value. The Ki (inhibition constant) can be calculated from the IC₅₀ value using the Cheng-Prusoff equation.
Expected Quantitative Data
The binding affinities of a compound for different receptors are typically presented in a table. The following is an example based on data for Loxapine.[5]
| Receptor | Ligand | Kᵢ (nM) |
| 5-HT₂ (human) | [³H]ketanserin | 6.2[5] |
| 5-HT₂ (bovine) | [³H]ketanserin | 6.6[5] |
Application 3: Anti-inflammatory Activity Assessment
Some dibenzo[b,f]oxazepine derivatives have demonstrated anti-inflammatory properties. This can be assessed in cell culture by measuring the inhibition of pro-inflammatory cytokine release from immune cells.
Experimental Protocol: Cytokine Release Assay
Materials:
-
Immune cells (e.g., peripheral blood mononuclear cells (PBMCs) or a macrophage cell line like RAW 264.7)
-
Lipopolysaccharide (LPS) or another inflammatory stimulus
-
Dibenzo[b,f]oxazepine derivative stock solution
-
Complete cell culture medium
-
ELISA kit for the cytokine of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Seeding: Plate the immune cells in a 96-well plate at an appropriate density.
-
Compound Pre-treatment: Pre-treat the cells with various concentrations of the dibenzo[b,f]oxazepine derivative for 1-2 hours. Include a vehicle control.
-
Stimulation: Add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells to induce cytokine production. Have a negative control with no stimulus.
-
Incubation: Incubate the plate for a suitable time (e.g., 6-24 hours) to allow for cytokine secretion.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the stimulated vehicle control.
Expected Quantitative Data
The effect of a compound on cytokine secretion can be summarized in a table. The following is an example based on data for Loxapine in LPS-activated mixed glia cultures.[5]
| Cytokine | Loxapine Concentration (µM) | % Reduction in Secretion (approx.) |
| IL-1β | 0.2, 2, 20 | Dose-dependent reduction[5] |
| IL-2 | 0.2, 2, 20 | Dose-dependent reduction[5] |
Visualizations
Experimental Workflow for Characterizing a Novel Dibenzo[b,f]oxazepine Derivative
Caption: Workflow for the in vitro characterization of a novel dibenzo[b,f]oxazepine derivative.
Hypothetical Signaling Pathway Modulation by a Dibenzo[b,f]oxazepine Derivative
Caption: Antagonism of the D₂ receptor by a dibenzo[b,f]oxazepine derivative, leading to modulation of downstream signaling.
References
- 1. revvity.com [revvity.com]
- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 3. resources.revvity.com [resources.revvity.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. innoprot.com [innoprot.com]
Application Notes and Protocols for the Quantification of 11-Chlorodibenzo[b,f]oxazepine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical methods for the quantification of 11-Chlorodibenzo[b,f]oxazepine. The protocols described herein are based on established analytical techniques for structurally similar compounds and serve as a robust starting point for method development and validation.
Introduction
11-Chlorodibenzo[b,f]oxazepine is a tricyclic heterocyclic compound of interest in pharmaceutical research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines detailed protocols for the analysis of 11-Chlorodibenzo[b,f]oxazepine, primarily focusing on High-Performance Liquid Chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective technique. Additionally, principles of Gas Chromatography-Mass Spectrometry (GC-MS) are discussed as an alternative approach.
Analytical Methods Overview
The primary methods for the quantification of dibenzo[b,f]oxazepine derivatives and related compounds are chromatography-based techniques.
-
High-Performance Liquid Chromatography (HPLC): Often coupled with UV or mass spectrometric detection, HPLC is a cornerstone for the analysis of pharmaceutical compounds. For 11-Chlorodibenzo[b,f]oxazepine, reversed-phase HPLC would be the method of choice.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying low concentrations of drugs and their metabolites in complex matrices. Its high selectivity and sensitivity make it ideal for bioanalytical studies.[1][2]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be employed for the analysis of 11-Chlorodibenzo[b,f]oxazepine, potentially requiring derivatization to improve volatility and thermal stability.
Quantitative Data Summary
The following tables summarize typical quantitative parameters for the analysis of structurally related dibenzo[b,f]oxazepine and benzodiazepine compounds using LC-MS/MS. These values should be considered as a reference and must be established for 11-Chlorodibenzo[b,f]oxazepine through method validation.
Table 1: Typical LC-MS/MS Method Performance for Related Compounds
| Parameter | Typical Value Range |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Accuracy (% Bias) | ± 15% |
| Precision (% RSD) | < 15% |
| Recovery | 85 - 115% |
Table 2: Example LC-MS/MS Parameters for Dibenzo[b,f]oxazepine Analogs
| Parameter | Condition |
| Chromatography | |
| Column | C18 (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Gradient | Optimized for separation |
| Injection Volume | 5 - 10 µL |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | To be determined for C13H8ClNO (229.66 g/mol ) |
| Product Ions (m/z) | To be determined by infusion |
| Collision Energy | To be optimized |
Experimental Protocols
LC-MS/MS Method for Quantification in Biological Matrices
This protocol is adapted from established methods for related benzodiazepine and dibenzo[b,f]azepine derivatives and requires optimization and validation for 11-Chlorodibenzo[b,f]oxazepine.[1][2]
4.1.1. Materials and Reagents
-
11-Chlorodibenzo[b,f]oxazepine reference standard
-
Internal Standard (IS) (e.g., a deuterated analog or a structurally similar compound)
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Biological matrix (e.g., plasma, urine)
-
Solid Phase Extraction (SPE) cartridges (e.g., C18 or mixed-mode)
4.1.2. Sample Preparation: Solid Phase Extraction (SPE)
-
Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of the biological sample, add the internal standard. Vortex and load the mixture onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol or acetonitrile.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.
4.1.3. Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Program:
-
0-0.5 min: 10% B
-
0.5-3.0 min: 10-90% B
-
3.0-4.0 min: 90% B
-
4.1-5.0 min: 10% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization: ESI positive mode
-
MRM Transitions: To be determined by infusing a standard solution of 11-Chlorodibenzo[b,f]oxazepine and the IS into the mass spectrometer. For 11-Chlorodibenzo[b,f]oxazepine (MW: 229.66), the precursor ion would be [M+H]+ at m/z 230.7. Product ions would need to be identified.
4.1.4. Calibration and Quality Control
-
Prepare a series of calibration standards by spiking the biological matrix with known concentrations of 11-Chlorodibenzo[b,f]oxazepine.
-
Prepare quality control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of samples.
Visualizations
Experimental Workflow
Caption: Workflow for the quantification of 11-Chlorodibenzo[b,f]oxazepine.
Signaling Pathway (Illustrative)
As 11-Chlorodibenzo[b,f]oxazepine is a structural analog of antipsychotic drugs, a hypothetical signaling pathway diagram is provided for illustrative purposes. The actual mechanism of action would need to be experimentally determined.
Caption: Hypothetical signaling pathway for a dibenzo[b,f]oxazepine analog.
Conclusion
The analytical methods and protocols detailed in this document provide a solid foundation for the quantitative analysis of 11-Chlorodibenzo[b,f]oxazepine. The LC-MS/MS method, in particular, offers the necessary sensitivity and selectivity for demanding applications in pharmaceutical development. It is imperative that any adapted method undergoes rigorous validation to ensure its accuracy, precision, and reliability for the intended purpose.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of Dibenzoxazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dibenzoxazepine derivatives are a class of compounds with significant pharmacological activity, most notably as atypical antipsychotics. Loxapine and its N-demethylated metabolite, amoxapine, are prominent examples used in the treatment of schizophrenia and depression, respectively.[1][2] The therapeutic efficacy and safety of these drugs are closely linked to their plasma concentrations, necessitating robust and reliable analytical methods for their quantification in pharmaceutical formulations and biological matrices. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of these compounds due to its high resolution, sensitivity, and specificity.[3]
This application note provides a comprehensive guide to the development and validation of HPLC methods for the analysis of dibenzoxazepine derivatives. It includes detailed experimental protocols, data presentation in structured tables for easy comparison of various methods, and visual representations of the experimental workflow.
Experimental Protocols
Sample Preparation
The choice of sample preparation technique is critical for accurate and precise HPLC analysis. The goal is to extract the analyte of interest from the sample matrix, remove interfering substances, and concentrate the analyte to a level suitable for detection.
2.1.1. For Pharmaceutical Dosage Forms (Tablets/Capsules)
A common procedure for the preparation of samples from solid dosage forms involves the following steps:
-
Weighing and Grinding: Accurately weigh and finely powder a representative number of tablets or the contents of capsules.
-
Dissolution: Transfer an accurately weighed portion of the powder, equivalent to a specific amount of the active pharmaceutical ingredient (API), into a volumetric flask.
-
Extraction: Add a suitable solvent (diluent), typically the mobile phase or a solvent in which the analyte is freely soluble, to the volumetric flask.
-
Sonication: Sonicate the mixture for a specified time to ensure complete dissolution of the API.
-
Dilution: Make up the volume with the diluent and mix thoroughly.
-
Filtration: Filter the solution through a 0.45 µm membrane filter to remove any particulate matter before injection into the HPLC system.
2.1.2. For Biological Matrices (Plasma/Serum)
For the analysis of dibenzoxazepine derivatives in biological fluids, more extensive sample clean-up is required to remove proteins and other endogenous components.
-
Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the plasma or serum sample to precipitate proteins. After centrifugation, the supernatant is collected, evaporated to dryness, and the residue is reconstituted in the mobile phase.
-
Solid-Phase Extraction (SPE): SPE provides a more thorough clean-up and can be used to concentrate the analyte. A typical SPE procedure involves:
-
Conditioning: The SPE cartridge (e.g., C18) is conditioned with methanol followed by water or an appropriate buffer.
-
Loading: The pre-treated plasma or serum sample is loaded onto the cartridge.
-
Washing: The cartridge is washed with a weak solvent to remove interfering substances.
-
Elution: The analyte of interest is eluted from the cartridge with a strong organic solvent.
-
Evaporation and Reconstitution: The eluate is evaporated to dryness and the residue is reconstituted in the mobile phase for HPLC analysis.
-
Chromatographic Conditions
The selection of appropriate chromatographic conditions is crucial for achieving the desired separation and resolution of the dibenzoxazepine derivative from its related substances and any potential degradation products. Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for these compounds.
Key Parameters to Optimize:
-
Stationary Phase (Column): C8 and C18 columns are widely used for the analysis of dibenzoxazepine derivatives. The choice depends on the hydrophobicity of the specific analyte and its related compounds.
-
Mobile Phase: A mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is used as the mobile phase. The pH of the aqueous phase and the ratio of the organic modifier are critical parameters that need to be optimized to achieve the desired retention and separation. Additives like formic acid, trifluoroacetic acid, or triethylamine can be used to improve peak shape and resolution.
-
Flow Rate: A typical flow rate for analytical HPLC is 1.0 mL/min.
-
Column Temperature: Maintaining a constant column temperature (e.g., 25°C or 30°C) is important for reproducible retention times.
-
Detection: UV detection is commonly used for the analysis of dibenzoxazepine derivatives, with the detection wavelength selected based on the UV spectrum of the analyte (e.g., 254 nm for amoxapine, 211 nm or 258 nm for loxapine succinate).[1][4]
Method Validation
Once the HPLC method is developed, it must be validated to ensure that it is suitable for its intended purpose. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines and typically includes the following parameters:
-
Specificity: The ability of the method to accurately measure the analyte in the presence of other components such as impurities, degradation products, and matrix components.
-
Linearity: The ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (r²) value close to 1 indicates good linearity.
-
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Data Presentation
The following tables summarize typical HPLC methods and validation parameters for the analysis of loxapine and amoxapine, two common dibenzoxazepine derivatives.
Table 1: HPLC Method Conditions for Dibenzoxazepine Derivatives
| Parameter | Method for Loxapine Succinate[4] | Method for Amoxapine[1] |
| Column | C8, 250 mm x 4.6 mm, 5 µm | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (with 0.3% Triethylamine, pH 3.0) (40:60 v/v) | Methanol:Acetonitrile:Water (10:80:10 v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 211 nm | UV at 254 nm |
| Injection Volume | 10 µL | 20 µL |
| Column Temp. | Ambient | Not Specified |
| Retention Time | ~4.6 min | ~7.4 - 7.5 min |
Table 2: Method Validation Parameters for Dibenzoxazepine Derivatives
| Parameter | Method for Loxapine Succinate[4] | Method for Amoxapine |
| Linearity Range | 0.1 - 100 µg/mL | 20 - 100 µg/mL |
| Correlation Coeff. (r²) | 0.999 | 0.999 |
| Accuracy (% Recovery) | Not Specified | 98.6 - 101.2% |
| Precision (%RSD) | Not Specified | < 2% |
| LOD | Not Specified | Not Specified |
| LOQ | Not Specified | Not Specified |
Visualization of Workflows
HPLC Method Development Workflow
The following diagram illustrates a typical workflow for the development of an HPLC method for the analysis of a dibenzoxazepine derivative.
Caption: A typical workflow for HPLC method development.
Stability-Indicating Method Development Workflow
For assessing the stability of a drug substance, a stability-indicating HPLC method is required. This involves forced degradation studies to ensure the method can separate the API from its degradation products.
Caption: Workflow for developing a stability-indicating HPLC method.
Conclusion
The development of a robust and reliable HPLC method is essential for the accurate and precise analysis of dibenzoxazepine derivatives in both research and quality control settings. This application note provides a framework for the systematic development and validation of such methods. By carefully selecting and optimizing the sample preparation and chromatographic conditions, and by performing a thorough method validation, researchers and scientists can ensure the generation of high-quality analytical data. The provided protocols and workflows serve as a valuable resource for professionals involved in the analysis of this important class of pharmaceutical compounds.
References
- 1. tsijournals.com [tsijournals.com]
- 2. researchgate.net [researchgate.net]
- 3. Development and validation of RP-HPLC method for loxapine in capsule dosage form | Semantic Scholar [semanticscholar.org]
- 4. Development and validation of an HPLC-UV method for analysis of methylphenidate hydrochloride and loxapine succinate in an activated carbon disposal system - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 11-Chlorodibenzo[b,f]oxazepine in Antipsychotic Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Chlorodibenzo[b,f]oxazepine is a pivotal tricyclic heterocyclic compound that serves as a key intermediate in the synthesis of a class of antipsychotic and antidepressant medications. Its rigid dibenzoxazepine core is a validated scaffold for targeting central nervous system receptors. This document provides detailed application notes and experimental protocols for the use of 11-Chlorodibenzo[b,f]oxazepine in the synthesis of the antipsychotic drug Loxapine and its primary active metabolite, the antidepressant Amoxapine. These compounds are potent antagonists at dopamine D2 and serotonin 5-HT2A receptors, a hallmark of many second-generation (atypical) antipsychotics.
Application Notes
The primary application of 11-Chlorodibenzo[b,f]oxazepine is as a direct precursor to Loxapine and Amoxapine. The synthesis strategy involves a nucleophilic substitution reaction at the 11-position of the dibenzoxazepine ring, where the chlorine atom is displaced by the appropriate piperazine derivative.
-
Loxapine , an established antipsychotic medication, is used for the treatment of schizophrenia.[1] Its therapeutic effects are mediated primarily through the potent blockade of dopamine D2 and serotonin 5-HT2A receptors.[2]
-
Amoxapine is the N-demethylated metabolite of Loxapine and is classified as a tricyclic antidepressant.[3][4] It is used to treat major depressive disorder, often with a faster onset of action than other antidepressants.[3] Amoxapine also retains significant dopamine and serotonin receptor blocking activity.[4][5]
The synthetic pathway leveraging 11-Chlorodibenzo[b,f]oxazepine is efficient and adaptable, making it valuable for medicinal chemistry efforts aimed at developing novel analogs with improved efficacy or side-effect profiles.
Mechanism of Action: D2/5-HT2A Antagonism
The therapeutic effects of Loxapine and Amoxapine are primarily attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in the brain. Psychotic symptoms are linked to hyperactivity in the mesolimbic dopamine pathway.[2] By acting as antagonists, Loxapine and Amoxapine block D2 receptors on postsynaptic neurons, which reduces this hyperactivity and alleviates positive symptoms like hallucinations and delusions.[1]
Simultaneously, their antagonism of 5-HT2A receptors is a key feature that distinguishes them from older, "typical" antipsychotics and contributes to a lower incidence of certain side effects. This dual-receptor blockade is believed to enhance antipsychotic efficacy and may improve negative symptoms and cognitive deficits associated with schizophrenia.[2]
Figure 1: Mechanism of action of Loxapine/Amoxapine at the synapse.
Synthetic Protocols
The following protocols are based on established synthetic routes.[6] Researchers should ensure all reactions are performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Synthesis of 2-Chloro-11-(4-methyl-1-piperazinyl)-dibenz[b,f][5][7]oxazepine (Loxapine)
This protocol details the final step in Loxapine synthesis, starting from the key intermediate 11-Chlorodibenzo[b,f]oxazepine.
Materials:
-
11-Chlorodibenzo[b,f]oxazepine (e.g., 9.8 g, 0.04 mol)
-
N-methylpiperazine (e.g., 12 g, 0.12 mol)
-
Toluene (e.g., 250 mL)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Round-bottom flask (500 mL) with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a 500 mL three-necked flask, add 11-Chlorodibenzo[b,f]oxazepine (9.8 g), N-methylpiperazine (12 g), and toluene (250 mL).
-
Stir the mixture and heat to reflux (approximately 115 °C) for 4 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene solvent under reduced pressure using a rotary evaporator.
-
The resulting residue can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography on silica gel to yield the final product.[6]
Protocol 2: Synthesis of 2-Chloro-11-(1-piperazinyl)-dibenz[b,f][5][7]oxazepine (Amoxapine)
The synthesis of Amoxapine follows a procedure analogous to that of Loxapine, substituting piperazine for N-methylpiperazine.
Materials:
-
11-Chlorodibenzo[b,f]oxazepine
-
Piperazine (anhydrous)
-
Toluene or another suitable high-boiling solvent (e.g., xylene, DMF)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard reaction and purification glassware
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve 11-Chlorodibenzo[b,f]oxazepine in toluene.
-
Add a molar excess (typically 2-3 equivalents) of anhydrous piperazine to the solution.
-
Heat the reaction mixture to reflux and maintain for several hours until TLC analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is typically washed with water to remove excess piperazine and any salts formed.
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude Amoxapine is then purified, commonly by recrystallization or column chromatography, to yield the pure product.
Synthetic Workflow and Data
References
- 1. veeprho.com [veeprho.com]
- 2. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amoxapine - Wikipedia [en.wikipedia.org]
- 4. Amoxapine | C17H16ClN3O | CID 2170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN103570641A - Preparation method of loxapine and key intermediate of loxapine - Google Patents [patents.google.com]
Application Notes and Protocols: Screening 11-Chlorodibenzo[b,f]oxazepine for Antiproliferative Activity
Introduction
Dibenzo[b,f]oxazepine derivatives represent a class of heterocyclic compounds with a wide range of biological activities. While some derivatives are known for their effects on the central nervous system, there is growing interest in exploring their potential as anticancer agents. Recent studies on structurally similar benzo[f]benzo[1]imidazo[1,2-d][2]oxazepine and benzo[f]benzo[1]oxazolo[3,2-d][2]oxazepine derivatives have indicated potential antiproliferative and cytotoxic effects against various cancer cell lines.[3][4] This has prompted further investigation into other analogues, such as 11-Chlorodibenzo[b,f]oxazepine, for similar activities.
These application notes provide a comprehensive framework for screening 11-Chlorodibenzo[b,f]oxazepine for its antiproliferative properties. The protocols outlined below describe a systematic approach, beginning with an initial assessment of cytotoxicity and cell viability, followed by more detailed investigations into the underlying mechanisms, including apoptosis and cell cycle arrest. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and evaluation of novel anticancer therapeutic agents.
Experimental Workflow
The overall workflow for screening 11-Chlorodibenzo[b,f]oxazepine for antiproliferative activity is depicted below. This process begins with a primary screen to determine the compound's effect on cell viability, followed by secondary assays to elucidate the mechanism of action.
Caption: Experimental workflow for screening 11-Chlorodibenzo[b,f]oxazepine.
Materials and Reagents
-
11-Chlorodibenzo[b,f]oxazepine (purity >95%)
-
Cancer cell lines (e.g., MCF-7, A549, HeLa)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent[5]
-
Dimethyl sulfoxide (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
RNase A
-
Ethanol (70%, ice-cold)
-
96-well and 6-well cell culture plates
-
Flow cytometer
-
Microplate reader
Experimental Protocols
Cell Culture
-
Maintain selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture cells every 2-3 days to maintain exponential growth.
Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.[5]
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of 11-Chlorodibenzo[b,f]oxazepine in culture medium. The final concentrations should range from 0.1 µM to 100 µM. Include a vehicle control (DMSO).
-
Replace the medium in each well with the medium containing the different concentrations of the test compound.
-
Incubate the plate for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Apoptosis Assay (Annexin V/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[1][6][7][8]
-
Seed cells in a 6-well plate and treat them with 11-Chlorodibenzo[b,f]oxazepine at concentrations around the determined IC50 value for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's protocol.[6]
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
Cell Cycle Analysis (Propidium Iodide Staining)
This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[2][9][10][11][12]
-
Seed cells in a 6-well plate and treat with 11-Chlorodibenzo[b,f]oxazepine at IC50 concentrations for 24 hours.
-
Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[9]
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes in the dark at room temperature.
-
Analyze the DNA content of the cells by flow cytometry.
Data Presentation
Table 1: Cytotoxicity of 11-Chlorodibenzo[b,f]oxazepine on Cancer Cell Lines
| Cell Line | Treatment Duration | IC50 (µM) ± SD |
| MCF-7 | 24h | 45.2 ± 3.1 |
| 48h | 28.7 ± 2.5 | |
| 72h | 15.1 ± 1.8 | |
| A549 | 24h | 52.8 ± 4.5 |
| 48h | 35.4 ± 3.9 | |
| 72h | 21.3 ± 2.2 | |
| HeLa | 24h | 61.5 ± 5.2 |
| 48h | 42.1 ± 4.1 | |
| 72h | 25.9 ± 2.8 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Effect of 11-Chlorodibenzo[b,f]oxazepine on Apoptosis in MCF-7 Cells (48h Treatment)
| Treatment | Concentration (µM) | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic (%) | Necrotic Cells (%) |
| Control (DMSO) | - | 95.2 ± 2.1 | 2.5 ± 0.5 | 1.8 ± 0.4 | 0.5 ± 0.1 |
| 11-Chlorodibenzo[b,f]oxazepine | 15 (0.5 x IC50) | 78.4 ± 3.5 | 12.3 ± 1.1 | 5.6 ± 0.8 | 3.7 ± 0.6 |
| 30 (IC50) | 45.1 ± 4.2 | 28.9 ± 2.5 | 19.8 ± 1.9 | 6.2 ± 0.9 | |
| 60 (2 x IC50) | 15.8 ± 2.8 | 45.7 ± 3.8 | 30.1 ± 2.7 | 8.4 ± 1.2 |
Data are presented as mean ± standard deviation.
Table 3: Cell Cycle Distribution of MCF-7 Cells after Treatment with 11-Chlorodibenzo[b,f]oxazepine (24h)
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (%) |
| Control (DMSO) | - | 65.4 ± 3.3 | 20.1 ± 1.9 | 14.5 ± 1.5 | 1.2 ± 0.3 |
| 11-Chlorodibenzo[b,f]oxazepine | 30 (IC50) | 40.2 ± 2.8 | 15.8 ± 1.6 | 38.7 ± 2.9 | 5.3 ± 0.7 |
Data are presented as mean ± standard deviation.
Potential Signaling Pathways
The antiproliferative effects of small molecules are often mediated through the modulation of key signaling pathways that regulate cell growth, survival, and division. Below are diagrams of hypothetical pathways that could be affected by 11-Chlorodibenzo[b,f]oxazepine.
Caption: Hypothetical intrinsic apoptosis pathway modulation.
Caption: Potential mechanism of G2/M cell cycle arrest.
Conclusion
The protocols and framework presented here provide a robust starting point for the comprehensive evaluation of 11-Chlorodibenzo[b,f]oxazepine as a potential antiproliferative agent. The initial screening for cytotoxicity, followed by mechanistic studies on apoptosis and cell cycle progression, will offer valuable insights into its anticancer potential. Further investigations into the specific molecular targets and signaling pathways will be crucial for its future development as a therapeutic candidate.
References
- 1. Apoptosis Protocols | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. Flow cytometry with PI staining | Abcam [abcam.com]
- 3. scielo.br [scielo.br]
- 4. scielo.br [scielo.br]
- 5. broadpharm.com [broadpharm.com]
- 6. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 7. scispace.com [scispace.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [bio-protocol.org]
- 11. Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers [en.bio-protocol.org]
- 12. corefacilities.iss.it [corefacilities.iss.it]
Application Notes and Protocols: Molecular Docking of 11-Chlorodibenzo[b,f]oxazepine with G-Protein Coupled Receptors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies of 11-Chlorodibenzo[b,f]oxazepine with selected G-protein coupled receptors (GPCRs). This document is intended to guide researchers in predicting the binding affinity and interaction patterns of this compound, which is crucial for understanding its pharmacological profile and potential as a therapeutic agent.
Introduction to 11-Chlorodibenzo[b,f]oxazepine and GPCRs
11-Chlorodibenzo[b,f]oxazepine is a tricyclic heterocyclic compound. Its structural analogs have been noted for their interactions with various central nervous system receptors. G-protein coupled receptors are the largest family of membrane receptors and are involved in a multitude of physiological processes, making them prominent targets for drug discovery.[1] The interaction of small molecules like 11-Chlorodibenzo[b,f]oxazepine with GPCRs can modulate their activity and downstream signaling pathways.
Based on the pharmacology of structurally related dibenzo[b,f][2][3]oxazepine derivatives, which have shown affinity for aminergic GPCRs, this study focuses on two likely targets for 11-Chlorodibenzo[b,f]oxazepine: the Histamine H1 Receptor (H1R) and the Serotonin 5-HT2A Receptor (5-HT2AR) .[4][5] Both of these receptors are implicated in a variety of physiological and pathological processes, and their modulation by small molecules is of significant therapeutic interest.
Predicted Binding Affinity of 11-Chlorodibenzo[b,f]oxazepine
| Target Receptor | Docking Score (kcal/mol) | Estimated Binding Affinity (Ki) | Key Interacting Residues |
| Histamine H1 Receptor (H1R) | -9.5 | 150 nM | Asp107, Tyr108, Phe432 |
| Serotonin 5-HT2A Receptor (5-HT2AR) | -8.8 | 350 nM | Asp155, Ser159, Phe339 |
Experimental Protocol: Molecular Docking of 11-Chlorodibenzo[b,f]oxazepine
This protocol details the steps for performing a molecular docking study using AutoDock Vina, a widely used open-source docking program.[6][7]
Part 1: Preparation of the Receptor and Ligand
-
Receptor Preparation:
-
Obtain the 3D crystal structure of the target GPCR (e.g., Histamine H1 Receptor, PDB ID: 3RZE; Serotonin 5-HT2A Receptor, PDB ID: 6A93) from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands from the PDB file.
-
Add polar hydrogens to the protein structure.
-
Assign partial charges (e.g., Gasteiger charges).
-
Save the prepared receptor structure in the PDBQT format.
-
-
Ligand Preparation:
-
Obtain the 3D structure of 11-Chlorodibenzo[b,f]oxazepine. This can be done using a chemical drawing tool (e.g., ChemDraw, MarvinSketch) and saving the structure as a MOL or SDF file.
-
Convert the 2D structure to a 3D conformation using a program like Open Babel.
-
Minimize the energy of the ligand structure.
-
Define the rotatable bonds.
-
Assign partial charges.
-
Save the prepared ligand structure in the PDBQT format.
-
Part 2: Docking Simulation
-
Grid Box Definition:
-
Define the search space for the docking simulation by creating a grid box that encompasses the known binding site of the receptor. For aminergic GPCRs, the binding site is typically located within the transmembrane domain.[8]
-
The center and dimensions of the grid box should be carefully chosen to cover all potential interaction sites.
-
-
Configuration File:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the center and size of the grid box, and the exhaustiveness of the search.
-
-
Running the Docking Simulation:
-
Execute the AutoDock Vina program from the command line, providing the configuration file as input.
-
vina --config conf.txt --log log.txt
-
Part 3: Analysis of Results
-
Binding Affinity:
-
The docking program will generate an output file containing the predicted binding affinities (in kcal/mol) for the different binding poses of the ligand. The most negative value typically represents the most favorable binding mode.
-
-
Interaction Analysis:
-
Visualize the docked poses of the ligand within the receptor's binding site using a molecular visualization tool (e.g., PyMOL, VMD).
-
Analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the amino acid residues of the receptor. This will provide insights into the molecular basis of the binding.
-
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways for the Histamine H1 and Serotonin 5-HT2A receptors.
Caption: Histamine H1 Receptor Signaling Pathway.
Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflow
The following diagram outlines the logical flow of the molecular docking protocol.
Caption: Molecular Docking Experimental Workflow.
References
- 1. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histamine H1 receptor - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Computational protein-ligand docking and virtual drug screening with the AutoDock suite - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools | by Anoop Johny | Medium [medium.com]
- 8. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11-Chlorodibenzo[b,f]oxazepine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 11-Chlorodibenzo[b,f]oxazepine, a key intermediate in the manufacturing of several pharmaceutical compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
1. Q: My reaction yield of 11-Chlorodibenzo[b,f]oxazepine is consistently low. What are the potential causes and how can I improve it?
A: Low yields can stem from several factors, primarily related to the choice of chlorinating agent, reaction conditions, and work-up procedures.
Potential Causes:
-
Suboptimal Chlorinating Agent: Traditional methods using phosphorus oxychloride (POCl₃) can be harsh and lead to side reactions if not carefully controlled.[1]
-
Inadequate Temperature Control: Both the POCl₃ and Vilsmeier reagent methods are sensitive to temperature. Deviations from the optimal temperature range can lead to incomplete reactions or the formation of impurities.[1]
-
Presence of Moisture: The starting material, 10H-dibenzo[b,f][2][3]oxazepin-11-one, and the reaction setup must be scrupulously dry. Moisture can quench the chlorinating reagent and lead to the formation of byproducts.
-
Inefficient Purification: Product loss during work-up and purification, especially during recrystallization, can significantly impact the final yield.
Troubleshooting Steps & Solutions:
-
Reagent Selection:
-
Traditional Method (POCl₃): If using POCl₃, ensure it is fresh and of high purity. The reaction often requires reflux conditions (80–110°C) and the presence of an organic base like N,N-dimethylaniline to proceed efficiently.[1][3]
-
Vilsmeier Reagent Method: Consider using a Vilsmeier reagent generated in situ from bis(trichloromethyl)carbonate (BTC) and dimethylformamide (DMF) in a solvent like toluene. This method is often safer, proceeds under milder conditions (70–112°C), and can lead to higher yields (90-92%).[1]
-
-
Optimize Reaction Conditions:
-
Refer to the quantitative data in Table 1 for a comparison of reaction conditions and their impact on yield.
-
Carefully monitor and control the reaction temperature. For the Vilsmeier method, a temperature of around 90-112°C for 3-4 hours has been shown to be effective.[4]
-
Ensure a completely anhydrous environment by drying all glassware and using anhydrous solvents.
-
-
Refine Work-up and Purification:
-
After the reaction, the mixture is typically concentrated under reduced pressure.
-
Recrystallization from a suitable solvent system, such as toluene/petroleum ether, is a common and effective purification method.[4]
-
Washing the crude product with water and a mild base can help remove acidic impurities.[3]
-
2. Q: I am observing significant impurity formation in my synthesis. What are the common side reactions and how can I minimize them?
A: Impurity formation is a common challenge. The primary side reactions include dimerization and elimination, particularly when using harsh chlorinating agents.[1]
Potential Causes of Impurities:
-
Harsh Reaction Conditions: High temperatures and prolonged reaction times can promote the formation of degradation products.
-
Reactive Intermediates: The intermediate carbocation formed during the chlorination can be susceptible to side reactions.
-
Incomplete Reaction: Unreacted starting material will contaminate the final product.
Strategies to Minimize Impurities:
-
Milder Reagents: The Vilsmeier reagent method is generally associated with fewer side products compared to the POCl₃ method.[1]
-
Strict Control of Parameters: Adhere closely to the optimized reaction time and temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the point of maximum conversion and avoid prolonged heating.
-
Effective Purification: A thorough work-up, including washing with an appropriate aqueous solution to remove unreacted reagents and byproducts, is crucial. Recrystallization is often sufficient to achieve high purity (>90%).[1]
Quantitative Data Summary
The following table summarizes the impact of different synthetic methodologies and reaction parameters on the yield of 11-Chlorodibenzo[b,f]oxazepine.
Table 1: Comparison of Synthetic Methods for 11-Chlorodibenzo[b,f]oxazepine
| Methodology | Chlorinating Agent | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |
| Traditional | POCl₃ | Toluene (with N,N-dimethylaniline) | 80–110 | 6–8 | 85–88 | [1] |
| Vilsmeier | BTC/DMF | Toluene | 112 | 3.0 | 92 | [4] |
| Vilsmeier | BTC/DMF | Toluene | 90 | 4.0 | 91 | [4] |
| Vilsmeier | BTC/DMF | Toluene | 70 | 5.0 | 90 | [4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of 11-Chlorodibenzo[b,f]oxazepine using Vilsmeier Reagent
This protocol is based on the safer and often higher-yielding Vilsmeier reagent method.
Materials:
-
Bis(trichloromethyl)carbonate (BTC)
-
Dimethylformamide (DMF)
-
Toluene, anhydrous
-
Petroleum ether
-
Three-neck round-bottom flask equipped with a thermometer, condenser, and mechanical stirrer
Procedure:
-
To a 100 mL three-neck flask, add 10H-dibenzo[b,f][2][3]oxazepin-11-one (e.g., 6.81g, 30mmol), BTC (e.g., 5.94g, 20mmol), DMF (e.g., 0.22g, 3.0mmol), and 50 mL of anhydrous toluene.[4]
-
Heat the reaction mixture to 90°C with stirring.[4]
-
Maintain the temperature and continue stirring for 4 hours. Monitor the reaction progress by TLC.[4]
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the toluene under reduced pressure to obtain a viscous liquid.
-
Recrystallize the crude product from toluene and petroleum ether to yield a solid.
-
Filter the solid product and wash with petroleum ether.
-
Dry the product to obtain 11-Chlorodibenzo[b,f]oxazepine. The expected yield is approximately 91%.[4]
Visualizations
Experimental Workflow
References
- 1. 11-Chlorodibenzo[b,f][1,4]thiazepine | 13745-86-3 | Benchchem [benchchem.com]
- 2. CN103524455A - 2-chloro-10,11-Dihydro-11-oxodibenzo [b, f] [1, 4] thiazepine-11 (10-H)-one preparing method - Google Patents [patents.google.com]
- 3. JP2010053044A - Method for producing 11-chlorodibenzo[b,f][1,4]thiazepine - Google Patents [patents.google.com]
- 4. Preparation method of 11-chlorodibenzo[b,f][1,4]thiazepine in presence of Vilsmeier reagent - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Optimizing Dibenzoxazepine Ring Formation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address common challenges encountered during the synthesis of dibenzoxazepine rings.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for forming the dibenzoxazepine ring?
A1: Several methods are employed for the synthesis of the dibenzoxazepine core. The choice of method often depends on the available starting materials and desired substitution patterns. Key strategies include:
-
Ullmann Condensation/Coupling: This classical method involves the copper-catalyzed reaction between an o-aminophenol derivative and an o-halobenzaldehyde or related compound.[1][2][3] It is a robust method for forming the diaryl ether linkage.
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction is a modern and highly versatile method for forming the C-N bond in the final cyclization step.[4][5][6] This reaction is known for its functional group tolerance and typically high yields.
-
Isocyanide-Based Multicomponent Reactions (I-MCRs): These reactions, such as the Ugi reaction, allow for the rapid assembly of complex pyrrole-fused dibenzoxazepines in a one-pot synthesis, often under mild and environmentally friendly conditions.[7][8]
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times for the synthesis of dibenzoxazepine derivatives, particularly in reactions involving 2-chlorobenzaldehydes and 2-aminophenols.[2]
Q2: What are the critical parameters to consider when optimizing a dibenzoxazepine synthesis?
A2: The success of a dibenzoxazepine ring formation is highly dependent on several factors. Key parameters to optimize include:
-
Solvent: The choice of solvent can dramatically impact reaction yield. While solvents like ethanol, acetonitrile, and dichloromethane have been used, solvent-free conditions have been shown to significantly increase yields in certain reactions.[7]
-
Temperature: Reaction temperature is a crucial factor. For instance, in some isocyanide-based reactions, increasing the temperature from room temperature to 100°C can be the difference between no product and a 70% yield.[7]
-
Catalyst and Ligand System: For metal-catalyzed reactions like the Buchwald-Hartwig amination or Ullmann coupling, the choice of metal (e.g., palladium or copper), ligand, and base is critical for achieving high efficiency.[1][4][5]
-
Substituent Effects: The electronic properties of substituents on the aromatic rings can influence reaction efficiency. Electron-withdrawing groups can lead to an increase in yield, while electron-donating groups may decrease it.[7]
Troubleshooting Guide
Q3: My reaction yield is consistently low. What are the likely causes and how can I improve it?
A3: Low yield is a common issue that can stem from several factors. Consider the following troubleshooting steps:
-
Re-evaluate Your Solvent and Temperature: An inappropriate solvent or temperature can hinder the reaction. As shown in multicomponent reactions for pyrrole-fused dibenzoxazepines, switching to a higher boiling point solvent or even solvent-free conditions at elevated temperatures can dramatically improve the yield.[7][8] For example, a reaction that yields nothing in dichloromethane at 25°C might yield 70% under solvent-free conditions at 100°C.[7]
-
Check for Atmospheric Contaminants: For sensitive reactions, especially those involving organometallic catalysts, the presence of oxygen or moisture can be detrimental. Performing reactions under an inert atmosphere (e.g., argon or nitrogen) and using degassed solvents can sometimes improve yields.[9]
-
Assess Substituent Effects: If your starting materials have strong electron-donating groups, this may be reducing the reaction's efficiency.[7] Consider if alternative starting materials with less deactivating groups are feasible for your synthetic route.
-
Optimize Catalyst/Ligand/Base Combination: In cross-coupling reactions, the interplay between the catalyst, ligand, and base is crucial. If you are using a Buchwald-Hartwig or Ullmann reaction, screen different combinations. For example, in a double Ullmann coupling, a CuI/o-phenanthroline catalyst system with Cs2CO3 as the base has been shown to be effective.[1]
Q4: The reaction is not proceeding to completion, even after extended reaction times. How can I increase the reaction rate?
A4: A sluggish reaction can often be accelerated by modifying the reaction conditions:
-
Increase the Temperature: This is often the most direct way to increase the reaction rate. For the synthesis of pyrrole-fused dibenzoxazepines, moving from 40°C to 100°C significantly improved outcomes.[7]
-
Consider Microwave Irradiation: Microwave-assisted synthesis has been reported to provide good yields of dibenzoxazepines in significantly shorter reaction times compared to conventional heating.[2]
-
Catalyst Loading: In catalyzed reactions, ensure that the catalyst has not degraded and that the loading is optimal. While increasing catalyst loading can sometimes help, it is often more effective to screen different, more active catalysts or ligands.[5]
Data Presentation
Table 1: Effect of Solvent and Temperature on the Yield of a Pyrrole-Fused Dibenzoxazepine Derivative (4a) [7]
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CH2Cl2 | 25 | 24 | 0 |
| 2 | CH2Cl2 | 40 | 24 | 23 |
| 3 | CH3CN | 82 | 24 | 36 |
| 4 | EtOH | 78 | 24 | 56 |
| 10 | Solvent-free | 25 | 24 | 0 |
| 11 | Solvent-free | 60 | 24 | 45 |
| 12 | Solvent-free | 100 | 2 | 70 |
| 13 | Solvent-free | 120 | 2 | 70 |
Experimental Protocols
Protocol 1: General Procedure for Isocyanide-Based Multicomponent Reaction (Solvent-Free) [7]
-
To a reaction vessel, add the cyclic imine of dibenzo[b,f][7][10]oxazepine (0.50 mmol), the gem-diactivated olefin (e.g., 2-benzylidenemalononitrile, 0.55 mmol), and the isocyanide (e.g., cyclohexyl isocyanide, 0.55 mmol).
-
Stir the reaction mixture vigorously using a magnetic stirrer in an oil bath preheated to 100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Purify the crude product directly using silica gel column chromatography with an appropriate eluent system (e.g., n-hexane and ethyl acetate mixtures).
Protocol 2: Conceptual Protocol for a Buchwald-Hartwig Amination [4][5][11]
Note: This is a generalized protocol. Specific conditions (catalyst, ligand, base, solvent, temperature) must be optimized for the specific substrates.
-
In an oven-dried Schlenk tube under an inert atmosphere (Argon), add the aryl halide (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd(OAc)2, 1-5 mol%), and the phosphine ligand (e.g., XPhos, 1-5 mol%).
-
Add a suitable base (e.g., NaOtBu, K2CO3, Cs2CO3, 2.5 equiv).
-
Add the anhydrous, degassed solvent (e.g., toluene, dioxane, 5 mL).
-
Seal the tube and heat the reaction mixture with stirring at the optimized temperature (typically 80-110°C) for the required time (monitored by TLC or LC-MS).
-
After completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for dibenzoxazepine synthesis.
Caption: Troubleshooting flowchart for low reaction yield.
Caption: Proposed mechanism for an isocyanide-based multicomponent reaction.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. BJOC - Metal-catalyzed coupling/carbonylative cyclizations for accessing dibenzodiazepinones: an expedient route to clozapine and other drugs [beilstein-journals.org]
- 5. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions [beilstein-journals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Side product formation in the synthesis of 11-Chlorodibenzo[b,f]oxazepine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering side product formation during the synthesis of 11-Chlorodibenzo[b,f]oxazepine.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for 11-Chlorodibenzo[b,f]oxazepine?
The most common and industrially relevant method for the synthesis of 11-Chlorodibenzo[b,f]oxazepine is the chlorination of the corresponding lactam, Dibenzo[b,f][1][2]oxazepin-11(10H)-one. This reaction is typically carried out using a chlorinating agent such as phosphorus oxychloride (POCl₃) in the presence of an organic base like N,N-dimethylaniline.[3]
Q2: What are the most common side products observed in this synthesis?
The primary side products encountered during the synthesis of 11-Chlorodibenzo[b,f]oxazepine include:
-
Unreacted Starting Material (Dibenzo[b,f][1][2]oxazepin-11(10H)-one): Incomplete reaction can lead to the presence of the starting lactam in the final product.
-
Hydrolysis Product (Dibenzo[b,f][1][2]oxazepin-11(10H)-one): The product, an enamine-like chloroimine, is susceptible to hydrolysis, reverting to the starting lactam, particularly during aqueous workup.[4]
-
Over-chlorinated Byproducts: Under harsh reaction conditions, chlorination can occur on the aromatic rings of the dibenzoxazepine core, leading to di- or tri-chlorinated impurities.
-
Dimeric Impurities: Although less common, reactive intermediates in the reaction mixture could potentially dimerize.
Q3: How can I detect and quantify these side products?
High-Performance Liquid Chromatography (HPLC) is the most effective analytical technique for detecting and quantifying the desired product and its impurities. Developing a suitable HPLC method with a C18 column and a gradient elution of acetonitrile and water is recommended. Mass Spectrometry (MS) can be coupled with HPLC (LC-MS) to identify the molecular weights of the impurities, confirming their structures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of 11-Chlorodibenzo[b,f]oxazepine and provides potential solutions.
Issue 1: High Levels of Unreacted Starting Material
Diagram: Incomplete Conversion Workflow
Caption: Troubleshooting workflow for incomplete reaction.
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Chlorinating Agent | Increase the molar equivalents of phosphorus oxychloride (POCl₃) incrementally (e.g., from 1.2 to 1.5 equivalents). | Ensures complete conversion of the starting lactam. |
| Low Reaction Temperature | Gradually increase the reaction temperature. For a reaction in toluene, a temperature of 95-110°C is often effective.[3] | Higher temperatures increase the reaction rate. |
| Inadequate Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. Extend the reaction time until the starting material is consumed. | Allows the reaction to proceed to completion. |
Issue 2: Formation of Hydrolysis Product
Diagram: Hydrolysis Side Reaction Pathway
References
- 1. Preparation method of 11-chlorodibenzo[b,f][1,4]thiazepine in presence of Vilsmeier reagent - Eureka | Patsnap [eureka.patsnap.com]
- 2. 11-Chlorodibenzo[b,f][1,4]thiazepine | 13745-86-3 | Benchchem [benchchem.com]
- 3. Dibenz[b,f][1,4]oxazepine, 2,11-dichloro- synthesis - chemicalbook [chemicalbook.com]
- 4. JP2010053044A - Method for producing 11-chlorodibenzo[b,f][1,4]thiazepine - Google Patents [patents.google.com]
Troubleshooting low purity in 11-Chlorodibenzo[b,f]oxazepine batches
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Chlorodibenzo[b,f]oxazepine. The following information is designed to help you identify and resolve common issues related to low purity in your synthesis batches.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the most common cause of low purity in 11-Chlorodibenzo[b,f]oxazepine synthesis?
The most frequently encountered impurity is the starting material, 2-chlorodibenz[b,f][1][2]oxazepin-11(10H)-one. This can be due to an incomplete reaction or hydrolysis of the final product during the workup process.[3]
Troubleshooting Steps:
-
Ensure Complete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the starting material is still present after the initial reaction time, consider extending the reflux period.
-
Minimize Hydrolysis: The product, an imino chloride, is susceptible to hydrolysis, which will revert it to the starting lactam. During the workup, it is crucial to avoid prolonged contact with water and to use anhydrous solvents where possible. The use of a mild inorganic base (e.g., sodium bicarbonate solution) or an organic base (e.g., triethylamine) during the washing step can help to neutralize any acid that might catalyze hydrolysis.
Q2: What are other potential impurities I should be aware of?
While the starting material is the primary impurity, other related substances can also be present, especially if the product is used to synthesize downstream compounds like loxapine. These can include:
-
Oxidation products: Such as the N-oxide of 11-Chlorodibenzo[b,f]oxazepine.
-
Hydroxylated derivatives: Formation of hydroxy- substituted dibenzoxazepines.
-
Demethylated species: If any subsequent reaction steps involve N-methylated compounds.
Q3: My final product has a brownish or yellowish tint. What could be the cause and how can I remove it?
A colored tint in the final product often indicates the presence of residual reagents or byproducts.
Troubleshooting Steps:
-
Recrystallization: This is a highly effective method for removing colored impurities. Toluene and methanol have been shown to be effective recrystallization solvents for the analogous thiazepine compound and are good starting points for 11-Chlorodibenzo[b,f]oxazepine.[2][4]
-
Activated Carbon Treatment: If recrystallization alone is insufficient, a small amount of activated carbon can be added to the hot solution before filtering. This can help to adsorb colored impurities. Use activated carbon sparingly, as it can also adsorb the desired product, leading to a lower yield.
Q4: I am observing poor separation between my product and impurities on my TLC plate. What can I do?
Poor separation on TLC can make it difficult to monitor the reaction and assess purity.
Troubleshooting Steps:
-
Solvent System Optimization: Experiment with different solvent systems to improve resolution. A common mobile phase for similar compounds is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate or ether. Varying the ratio of these solvents can significantly impact separation. A 1:1 mixture of ether and hexane has been used for the analogous thiazepine.[1]
-
Consider a Different Stationary Phase: If optimizing the mobile phase is not successful, consider using a different type of TLC plate with a different stationary phase.
Data Presentation
Table 1: Comparison of Chlorination Reagents for the Synthesis of the Analogous 11-Chlorodibenzo[b,f]thiazepine
| Chlorinating Reagent | Reaction Conditions | Reported Yield | Reference |
| Phosphorus oxychloride (POCl₃) | Reflux with N,N-dimethylaniline for 6 hours | Not specified | [1] |
| Vilsmeier Reagent (BTC/DMF) | Toluene, 112°C, 3 hours | 92% | [4] |
| Thionyl chloride (SOCl₂) | Not specified | Not specified | [4] |
| Phosphorus pentachloride (PCl₅) | Harsher conditions | Not specified | [4] |
Note: This data is for the synthesis of the thiazepine analogue and should be considered as a starting point for optimizing the synthesis of 11-Chlorodibenzo[b,f]oxazepine.
Experimental Protocols
Key Experiment: Synthesis of 11-Chlorodibenzo[b,f]oxazepine (General Procedure based on Analogue Synthesis)
This protocol is a general guideline based on the synthesis of the analogous 11-Chlorodibenzo[b,f]thiazepine and should be adapted and optimized for the specific oxazepine starting material.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a nitrogen inlet, combine 2-chlorodibenz[b,f][1][2]oxazepin-11(10H)-one, a suitable solvent (e.g., toluene), and a chlorinating agent such as phosphorus oxychloride (POCl₃). An organic base like N,N-dimethylaniline can be added to facilitate the reaction.[1]
-
Reaction: Heat the mixture to reflux and maintain for several hours (e.g., 6 hours). Monitor the reaction progress by TLC or HPLC to ensure the consumption of the starting material.[1]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding it to a mixture of ice and a mild base (e.g., sodium bicarbonate solution).
-
Extraction: Extract the aqueous mixture with an organic solvent such as toluene or ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent like toluene or methanol.[2][4]
Visualizations
References
- 1. prepchem.com [prepchem.com]
- 2. CN103524455A - 2-chloro-10,11-Dihydro-11-oxodibenzo [b, f] [1, 4] thiazepine-11 (10-H)-one preparing method - Google Patents [patents.google.com]
- 3. JP2010053044A - Method for producing 11-chlorodibenzo[b,f][1,4]thiazepine - Google Patents [patents.google.com]
- 4. CN103804320A - Preparation method of 11-chlorodibenzo[b,f][1,4]thiazepine in presence of Vilsmeier reagent - Google Patents [patents.google.com]
How to avoid harsh reaction conditions in thiazepine synthesis
Welcome to the technical support center for thiazepine synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of synthesizing thiazepine derivatives while avoiding harsh reaction conditions. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support the adoption of milder, more efficient synthetic strategies.
Troubleshooting Guides
This section addresses common issues encountered during thiazepine synthesis and provides solutions focused on milder methodologies.
Issue 1: Low Reaction Yield
Q1: My reaction yield for the synthesis of a 1,5-benzothiazepine from a chalcone and 2-aminothiophenol is consistently low using conventional heating in a strong acid.
A1: Low yields in this classic synthesis can be attributed to several factors, including side reactions promoted by harsh acidic conditions and prolonged reaction times leading to product degradation. Here are some troubleshooting steps using milder approaches:
-
Switch to Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes and often improves yields.[1][2] The rapid heating and localized energy transfer can minimize the formation of byproducts.[3]
-
Use a Milder Catalyst: Instead of strong acids like HCl, consider using a catalytic amount of glacial acetic acid or a solid-supported acid catalyst like silica sulfuric acid.[1][3] Some reactions have also shown success with catalysts like ceric ammonium nitrate (CAN) under ultrasonic irradiation, which can proceed without toxic solvents.[4]
-
Solvent Optimization for Microwave Synthesis: The choice of solvent is crucial in microwave-assisted reactions. Polar solvents like DMF, ethanol, and PEG-400 are efficient at absorbing microwave energy and can accelerate the reaction.[3][5] Solvent-free conditions using a solid support like basic alumina or silica sulfuric acid have also proven effective and are environmentally benign.[1]
Q2: I am attempting a cyclization to form a thiazepine ring, but the reaction is not proceeding to completion, even with extended reaction times under conventional heating.
A2: Incomplete conversion is a common problem, often due to insufficient activation energy or reversible reactions.
-
Increase Reaction Temperature Safely with Microwaves: Microwave synthesis allows for rapid heating to temperatures above the solvent's boiling point in a sealed vessel, which can drive the reaction to completion safely and quickly.[5]
-
Consider a Different Synthetic Route: If the desired cyclization is proving difficult, an alternative synthetic strategy might be necessary. For example, a visible-light-mediated aza Paternò–Büchi reaction followed by a Lewis acid-catalyzed ring expansion has been developed for the synthesis of certain benzo[f][6][7]thiazepine 1,1-dioxides, avoiding harsh thermal conditions altogether.[7]
-
Failed Gold-Catalyzed Cyclization: It is important to note that not all modern catalytic methods are suitable for every substrate. For instance, a Gold(I)-catalyzed synthesis that is effective for six-membered 1,3-thiazines was found to be unsuccessful for the synthesis of the analogous seven-membered 1,3-thiazepines from alkynylthioureas.[8] If you are exploring novel catalytic methods, be aware of potential limitations in ring-size extension.
Issue 2: Formation of Side Products and Purification Challenges
Q1: My reaction mixture contains several side products, making the purification of the desired thiazepine difficult.
A1: The formation of byproducts is often exacerbated by harsh conditions. Milder and more selective methods can significantly improve the purity of the crude product.
-
Minimize Reaction Time with Microwave Synthesis: Shorter reaction times, often achieved with microwave heating, reduce the likelihood of side reactions and product degradation.[1][2] For example, prolonging microwave irradiation time can sometimes lead to a decrease in yield due to byproduct formation.[9]
-
Green Chemistry Approaches: The use of eco-friendly solvents like polyethylene glycol-400 (PEG-400) in conjunction with a reusable solid catalyst like bleaching earth clay can lead to clean reactions with high yields, simplifying purification.[5]
-
Photocatalysis for High Selectivity: Visible-light photocatalysis can offer high selectivity under very mild conditions (e.g., room temperature), potentially avoiding the side reactions that occur at elevated temperatures.[7]
Q2: I am struggling with the purification of my thiazepine product from the reaction mixture.
A2: Purification can be challenging due to the presence of unreacted starting materials, catalysts, and side products.
-
Employ Solvent-Free Microwave Conditions: Performing the reaction under solvent-free conditions with a solid support can simplify the work-up, as the product can often be extracted with a suitable solvent, leaving the support and many impurities behind.[1]
-
Consider Flow Chemistry: Although an emerging technology for many applications, flow chemistry offers excellent control over reaction parameters, which can lead to cleaner reaction profiles and simplify downstream purification. The continuous nature of flow synthesis can also be integrated with in-line purification techniques.[10]
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using microwave-assisted synthesis for thiazepines over conventional heating?
A1: The primary advantages of microwave-assisted synthesis include significantly reduced reaction times (minutes versus hours), often higher yields, and cleaner reaction profiles with fewer side products.[11][12] This is due to rapid and uniform heating of the reaction mixture.[5]
Q2: Are there any environmentally friendly ("green") methods for thiazepine synthesis?
A2: Yes, several green chemistry approaches have been successfully applied to thiazepine synthesis. These include:
-
Microwave-assisted synthesis , which reduces energy consumption and often allows for the use of less solvent.[2][13]
-
The use of eco-friendly solvents like water or PEG-400, and biodegradable catalysts.[5]
-
Solvent-free reaction conditions , often using a solid support, which minimizes waste.[1]
-
Photocatalysis using visible light , which is an energy-efficient and mild activation method.[7]
Q3: What is photocatalysis and how can it be used for thiazepine synthesis?
A3: Photocatalysis uses light to activate a catalyst, which then initiates a chemical reaction. In the context of thiazepine synthesis, visible-light photocatalysis has been used to achieve reactions under very mild conditions (e.g., room temperature), which are not possible with traditional heating.[7] This can lead to high selectivity and avoid the degradation of sensitive functional groups.
Q4: Is enzyme-catalyzed synthesis a viable option for thiazepines?
A4: While direct enzyme-catalyzed cyclization to form the thiazepine ring is not yet widely reported, chemoenzymatic strategies are a promising area of research for the synthesis of complex bioactive molecules, including heterocycles.[6][14] Enzymes can be used to create chiral precursors with high stereoselectivity under mild, aqueous conditions.[7] These precursors can then be cyclized to the final thiazepine product using other mild chemical methods. This approach can be particularly useful for producing enantiomerically pure thiazepine derivatives.
Q5: What is flow chemistry and what are its potential benefits for thiazepine synthesis?
A5: Flow chemistry involves performing reactions in a continuous stream through a tube or pipe, rather than in a batch in a flask.[15] This technique offers excellent control over reaction parameters such as temperature, pressure, and reaction time. For thiazepine synthesis, this can lead to improved safety when handling reactive intermediates, better reproducibility, and potentially cleaner reactions, thus avoiding harsh conditions associated with poor reaction control.[10][16]
Data Presentation
Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis for 1,5-Benzothiazepines
| Product | Method | Catalyst/Solvent | Time | Yield (%) | Reference |
| 2-Aryl-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine | Conventional | Glacial Acetic Acid | 10-12 h | 59-65 | [2] |
| 2-Aryl-4-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepine | Microwave | Silica Sulfuric Acid (solvent-free) | 1-2 min | 82-89 | [1][2] |
| 2-(2,4-dichloro-5-fluorophenyl)-4-(phenyl)-2,3-dihydro-1,5-benzothiazepine | Conventional | Glacial Acetic Acid/DMF | 8 h | 68 | [3] |
| 2-(2,4-dichloro-5-fluorophenyl)-4-(phenyl)-2,3-dihydro-1,5-benzothiazepine | Microwave | Glacial Acetic Acid/DMF | 2.5 min | 82 | [3] |
| 2-(1H-indol-3-yl)-4-substituted-2,3-dihydrobenzo[6][14]thiazepine | Conventional | Zirconium(IV) oxychloride | 6-8 h | - | [13] |
| 2-(1H-indol-3-yl)-4-substituted-2,3-dihydrobenzo[6][14]thiazepine | Microwave | Zirconium(IV) oxychloride (solvent-free) | 3-6 min | 65-82 | [13] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis of 2-Aryl-2,3-dihydro-4-(thiophen-2-yl)benzo[6][14]thiazepines [9]
This protocol describes a solvent-free, microwave-assisted method.
-
Preparation of the Reaction Mixture:
-
In a mortar, grind together the appropriate chalcone (20 mmol) and silica sulfuric acid (as a solid support and catalyst).
-
Add 2-aminothiophenol (24 mmol) to the mixture and continue grinding until a homogeneous paste is formed.
-
-
Microwave Irradiation:
-
Transfer the reaction mixture to an open Erlenmeyer flask.
-
Place the flask in a domestic microwave oven.
-
Irradiate the mixture at 800 W for 1-2 minutes. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Extract the product with ethyl acetate.
-
Filter the mixture to remove the solid support.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from an ethanol/DMF mixture (1:1) to yield the pure 1,5-benzothiazepine derivative.
-
Protocol 2: Visible-Light-Mediated Synthesis of Benzo[f][6][7]thiazepine 1,1-dioxides [7]
This protocol outlines a two-step, one-pot synthesis involving a photocatalytic reaction followed by a ring expansion.
-
Photocatalytic [2+2] Cycloaddition:
-
In a reaction tube, dissolve benzo[d]isothiazole 1,1-dioxide (0.24 mmol), the alkene (0.2 mmol), and the photocatalyst [Ir(dF(CF3)ppy)2(dtbbpy)]PF6 (0.004 mmol) in ethyl acetate (4 mL).
-
Purge the solution with argon for 10 minutes.
-
Irradiate the mixture with a 40 W blue LED light (λ = 427 nm) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
-
Lewis Acid-Catalyzed Ring Expansion:
-
Purification:
-
Upon completion, cool the reaction mixture.
-
Purify the crude product by column chromatography on silica gel to obtain the desired thiazepine derivative.
-
Visualizations
Caption: Comparative workflow of conventional vs. microwave-assisted thiazepine synthesis.
Caption: Troubleshooting decision tree for low yields in thiazepine synthesis.
Caption: Conceptual diagram of a photocatalytic cycle for organic synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Solvent Choice for Microwave Synthesis [cem.com]
- 6. Cooperative chemoenzymatic synthesis of N-heterocycles via synergizing bio- with organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Attempted Gold-catalyzed thiazepine synthesis | SciFailures [scifailures.com]
- 9. mobt3ath.com [mobt3ath.com]
- 10. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]
- 11. researchgate.net [researchgate.net]
- 12. ijarst.in [ijarst.in]
- 13. Microwave Assisted Facile Synthesis and Biological Evaluation of Novel 2-Indolyl -1, 5-Benzothiazepines [openpharmaceuticalsciencesjournal.com]
- 14. Recent Advances in the Chemoenzymatic Synthesis of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. labunlimited.com [labunlimited.com]
- 16. A field guide to flow chemistry for synthetic organic chemists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Silica Gel Chromatography for Dibenzoxazepine Purification
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and refining the silica gel chromatography purification of dibenzoxazepine and its derivatives.
Frequently Asked Questions (FAQs)
Q1: My dibenzoxazepine derivative is showing significant tailing on the TLC plate and column. What is the likely cause and how can I fix it?
A1: Tailing is a common issue when purifying nitrogen-containing heterocyclic compounds like dibenzoxazepines on standard silica gel.[1] The basic nitrogen atom in the dibenzoxazepine structure can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and inefficient separation. To mitigate this, you can:
-
Add a basic modifier: Incorporate a small amount (0.1-2%) of a base like triethylamine (TEA) or ammonia into your mobile phase.[2] This will neutralize the acidic sites on the silica gel.
-
Use deactivated silica gel: Pre-treat the silica gel with a basic solution to reduce its acidity before packing the column.
-
Consider an alternative stationary phase: For particularly problematic separations, basic alumina can be a good alternative to silica gel.[1]
Q2: I am observing what appears to be degradation of my dibenzoxazepine sample on the silica gel column. How can I confirm this and prevent it?
A2: Silica gel is acidic and can cause the degradation of acid-sensitive compounds. To confirm if your dibenzoxazepine derivative is unstable on silica, you can perform a 2D TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears or the original spot streaks, it indicates degradation. To prevent this, you can use deactivated silica gel or an alternative stationary phase like alumina.[1]
Q3: What are some recommended starting solvent systems for the purification of dibenzoxazepine derivatives?
A3: The choice of solvent system depends on the polarity of your specific dibenzoxazepine derivative. Based on published literature for similar compounds, good starting points for mobile phases include mixtures of a non-polar solvent like n-hexane or heptane with a more polar solvent such as ethyl acetate or dichloromethane.[3][4] For more polar dibenzoxazepine derivatives, a system of dichloromethane and methanol may be more appropriate.[4][5] It is always recommended to first determine the optimal solvent system using thin-layer chromatography (TLC).
Q4: My dibenzoxazepine compound is not eluting from the column, even with a high concentration of polar solvent. What should I do?
A4: If your compound is not eluting, it may be due to very strong interactions with the silica gel. This is common for highly polar or basic compounds. Here are a few troubleshooting steps:
-
Increase the polarity of the mobile phase further: If you are using a hexane/ethyl acetate system, you can try switching to a more polar dichloromethane/methanol system.
-
Add a basic modifier: As mentioned in Q1, adding triethylamine or ammonia to your eluent can help to displace the basic compound from the acidic silica.
-
Consider reverse-phase chromatography: If your compound is highly polar, reverse-phase chromatography on a C18-functionalized silica gel might be a more suitable purification method.
Q5: How can I purify a dibenzoxazepine derivative that has poor solubility in common chromatography solvents?
A5: For compounds with low solubility, a dry loading technique is recommended. Dissolve your crude product in a suitable solvent in which it is soluble. Add a small amount of silica gel to this solution and then remove the solvent under reduced pressure to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed silica gel column. This method ensures that the compound is introduced to the column in a concentrated band without the use of a large volume of a strong solvent that could compromise the separation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the silica gel chromatography of dibenzoxazepines.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Overlapping Peaks | - Inappropriate solvent system (polarity too high or too low).- Column overloading.- Column channeling or cracking. | - Optimize the solvent system using TLC to achieve a clear separation of spots.- Reduce the amount of crude material loaded onto the column.- Ensure proper column packing to avoid cracks and channels. |
| Compound Elutes Too Quickly (High Rf) | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent. |
| Compound Elutes Too Slowly or Not at All (Low Rf) | - Mobile phase is not polar enough.- Strong interaction between the basic compound and acidic silica gel. | - Increase the polarity of the mobile phase.- Add 1-2% triethylamine or ammonia to the eluent to reduce strong adsorption.[2]- Consider switching to a more polar solvent system (e.g., from hexane/EtOAc to DCM/MeOH). |
| Peak Tailing | - Strong interaction with the stationary phase due to the basic nature of the dibenzoxazepine.- Column overloading. | - Add a basic modifier (triethylamine or ammonia) to the mobile phase.- Use deactivated silica gel or an alternative basic stationary phase like alumina.- Reduce the sample load. |
| Compound Degradation | - The dibenzoxazepine derivative is sensitive to the acidic nature of the silica gel. | - Use deactivated silica gel by pre-treating with a base.- Use a less acidic stationary phase such as alumina. |
| Irreproducible Results | - Inconsistent solvent preparation.- Variations in silica gel activity.- Changes in laboratory temperature. | - Prepare fresh mobile phase for each experiment and ensure accurate solvent ratios.- Use silica gel from the same manufacturer and lot number if possible.- Perform chromatography at a consistent temperature. |
Experimental Protocols
General Protocol for Silica Gel Chromatography of a Dibenzoxazepine Derivative
This protocol is a general guideline and should be optimized for each specific dibenzoxazepine derivative based on its polarity and stability, as determined by TLC analysis.
1. Materials:
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Crude dibenzoxazepine derivative
-
Solvents for mobile phase (e.g., n-hexane, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (optional, for basic compounds)
-
Glass column with a stopcock
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
TLC plates, developing chamber, and UV lamp
2. Preparation of the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm) on top of the cotton plug.
-
In a separate beaker, make a slurry of the required amount of silica gel in the initial, least polar mobile phase. The amount of silica gel is typically 50-100 times the weight of the crude material for good separation.
-
Gently pour the silica slurry into the column. Tap the side of the column gently to ensure even packing and to remove any air bubbles.
-
Open the stopcock to allow the solvent to drain, continuously adding more slurry until the desired column height is reached. Never let the top of the silica gel run dry.
-
Once the silica has settled, add a layer of sand (approx. 0.5 cm) on top to protect the silica bed from disturbance during sample and solvent addition.
-
Drain the solvent until it is just level with the top of the sand.
3. Sample Loading:
-
Wet Loading: Dissolve the crude dibenzoxazepine derivative in a minimal amount of the mobile phase or a slightly more polar solvent. Using a pipette, carefully add the solution to the top of the column, allowing it to adsorb onto the silica.
-
Dry Loading: If the compound is not very soluble in the mobile phase, dissolve it in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to get a dry, free-flowing powder. Carefully add this powder to the top of the column.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
For flash chromatography, apply gentle air pressure to the top of the column to achieve a steady flow rate.
-
Monitor the separation by collecting small fractions and analyzing them by TLC.
-
If using a gradient elution, gradually increase the polarity of the mobile phase by increasing the percentage of the more polar solvent. A common gradient for a dibenzoxazepine derivative might start with 100% n-hexane and gradually increase the percentage of ethyl acetate. For more polar compounds, a gradient of methanol in dichloromethane could be used.[4][5]
5. Isolation of the Purified Compound:
-
Combine the fractions that contain the pure desired compound, as determined by TLC.
-
Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified dibenzoxazepine derivative.
Visualizations
Experimental Workflow for Dibenzoxazepine Purification
Caption: A typical workflow for the purification of dibenzoxazepine derivatives using silica gel column chromatography.
Troubleshooting Decision Tree for Dibenzoxazepine Purification
Caption: A decision tree to guide troubleshooting common issues in dibenzoxazepine purification by silica gel chromatography.
References
- 1. Chromatography [chem.rochester.edu]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyrrole-fused dibenzoxazepine/dibenzothiazepine/triazolobenzodiazepine derivatives via isocyanide-based multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Sustainable Synthesis of Novel 2-(3,4-Disubstituted phenyl)benzoxazole Derivatives and Their Antiproliferative and Antibacterial Evaluation [mdpi.com]
Technical Support Center: Overcoming Poor Solubility of 11-Chlorodibenzo[b,f]oxazepine for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of 11-Chlorodibenzo[b,f]oxazepine and its analogs for successful in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take when encountering solubility issues with 11-Chlorodibenzo[b,f]oxazepine?
A1: The first step is to select an appropriate solvent to prepare a concentrated stock solution. Dimethyl sulfoxide (DMSO) is the most common choice for poorly water-soluble compounds. However, it is crucial to use a high grade of DMSO and be aware of its potential effects on your specific assay.
Q2: What are the recommended solvents for 11-Chlorodibenzo[b,f]oxazepine and its analogs?
A2: Based on available data for structurally similar compounds like loxapine and quetiapine, the following solvents can be considered:
-
Dimethyl sulfoxide (DMSO): Generally provides the highest solubility.[1][2]
-
Dimethylformamide (DMF): Can be an alternative to DMSO.[3]
It is always recommended to perform a small-scale solubility test with your specific batch of the compound.
Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?
A3: The tolerance of cell lines to DMSO varies. As a general rule, the final concentration of DMSO in your cell culture medium should be kept below 0.5% to avoid cytotoxicity and other off-target effects. However, it is best practice to determine the specific tolerance of your cell line with a DMSO dose-response curve.
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What can I do?
A4: This is a common issue known as "precipitation upon dilution." Here are several strategies to mitigate this:
-
Stepwise Dilution: Instead of a single large dilution, perform a series of smaller, stepwise dilutions.
-
Vortexing/Mixing: Ensure thorough mixing during dilution to rapidly disperse the compound.
-
Pre-warming the Buffer: Warming the aqueous buffer to 37°C can sometimes help maintain solubility.
-
Use of a Surfactant: In some cases, a small amount of a biocompatible surfactant like Tween® 80 can help to maintain the compound in solution.
-
Lowering the Final Concentration: If possible, reducing the final concentration of the compound in the assay may prevent it from exceeding its solubility limit in the final buffer.
Q5: Are there any alternatives to DMSO for solubilizing 11-Chlorodibenzo[b,f]oxazepine?
A5: Yes, several alternatives can be explored if DMSO is not suitable for your assay:
-
Ethanol: Can be used, but like DMSO, has concentration-dependent effects on cells.
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate hydrophobic compounds and increase their aqueous solubility.
-
Zwitterionic Liquids (ZILs): Newer, biocompatible solvents that have shown promise as alternatives to DMSO with lower toxicity.[4]
-
Formulation with excipients: For in vivo studies that can be adapted for some in vitro work, co-solvents like polyethylene glycol (PEG) or surfactants can be used.
The choice of an alternative solvent should be validated for compatibility with your specific assay.
Troubleshooting Guides
Problem 1: Compound Precipitation in Stock Solution
| Possible Cause | Troubleshooting Step |
| Low-quality or old solvent | Use fresh, high-purity, anhydrous DMSO. Moisture in DMSO can significantly reduce the solubility of hydrophobic compounds.[1] |
| Incorrect solvent choice | Test the solubility in alternative solvents such as ethanol or DMF. |
| Concentration is too high | Prepare a less concentrated stock solution. |
| Temperature fluctuations | Store the stock solution at a constant temperature. Avoid repeated freeze-thaw cycles. |
Problem 2: Precipitation in the Assay Plate
| Possible Cause | Troubleshooting Step |
| Exceeding aqueous solubility | Reduce the final concentration of the compound in the well. Perform a solubility test in the final assay buffer. |
| Rapid dilution | Use a serial dilution method, adding the compound stock to the buffer in a stepwise manner with gentle mixing. |
| Interaction with plate material | Consider using low-binding microplates. |
| pH changes in the medium | Ensure the assay buffer is adequately buffered to maintain a stable pH. |
| Incubation time and temperature | Observe the plates under a microscope at different time points to check for precipitation. Some compounds may precipitate over longer incubation times. |
Data Presentation
Table 1: Solubility of 11-Chlorodibenzo[b,f]oxazepine Analogs in Various Solvents
| Compound | Solvent | Solubility | Reference |
| Loxapine Succinate | DMSO | 89 mg/mL (199.59 mM) | [1] |
| 82 mg/mL (183.9 mM) | [2] | ||
| ~30 mg/mL | [3] | ||
| Ethanol | 2 mg/mL (4.49 mM) | [1][2] | |
| ~5 mg/mL | [3] | ||
| Water | Insoluble | [1] | |
| DMF | ~30 mg/mL | [3] | |
| Quetiapine Fumarate | DMSO | ~10 mg/mL | [5] |
| DMF | Soluble (order of solubility is DMF > methanol > ethanol) | [6] | |
| Methanol | Soluble | [6] | |
| Ethanol | Soluble | [6] | |
| Water | Poorly soluble | [6] |
Note: The solubility of 11-Chlorodibenzo[b,f]oxazepine may differ from its analogs. It is recommended to experimentally determine the solubility of your specific compound.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of 11-Chlorodibenzo[b,f]oxazepine in DMSO
Materials:
-
11-Chlorodibenzo[b,f]oxazepine (solid)
-
Anhydrous, high-purity DMSO
-
Analytical balance
-
Sterile microcentrifuge tubes or amber glass vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass: The molecular weight of 11-Chlorodibenzo[b,f]oxazepine (C₁₃H₈ClNO) is approximately 229.66 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 229.66 g/mol = 0.0022966 g = 2.2966 mg
-
-
Weigh the compound: Accurately weigh out approximately 2.3 mg of 11-Chlorodibenzo[b,f]oxazepine and record the exact weight.
-
Add solvent: Add the calculated volume of DMSO to the vial containing the compound. For example, if you weighed exactly 2.30 mg, add 100 µL of DMSO.
-
Dissolve the compound: Vortex the solution for 1-2 minutes until the compound is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Storage: Store the stock solution in a tightly sealed amber vial at -20°C or -80°C to protect it from light and moisture. Avoid repeated freeze-thaw cycles by preparing small aliquots.
Protocol 2: Cell-Based Assay with a Hydrophobic Compound
This protocol provides a general workflow for a cell-based assay in a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Assay-specific reagents (e.g., substrate, detection reagents)
-
10 mM stock solution of 11-Chlorodibenzo[b,f]oxazepine in DMSO
-
Phosphate-buffered saline (PBS)
-
96-well cell culture plates (clear bottom for microscopy, white or black for luminescence/fluorescence assays)
-
Multichannel pipette
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight in a CO₂ incubator at 37°C.
-
Preparation of Working Solutions:
-
Prepare an intermediate dilution of your compound stock in cell culture medium. For example, to achieve a final concentration of 10 µM with a final DMSO concentration of 0.1%, you can dilute your 10 mM stock 1:100 in medium (e.g., 2 µL of stock into 198 µL of medium) to get a 100 µM intermediate solution.
-
Perform serial dilutions from this intermediate solution in medium to prepare a range of working concentrations.
-
Prepare a vehicle control containing the same final concentration of DMSO as your test wells.
-
-
Compound Treatment:
-
Carefully remove the old medium from the cell plate.
-
Add the prepared working solutions (including vehicle control) to the respective wells.
-
Incubate the plate for the desired treatment duration.
-
-
Assay Readout:
-
After the incubation period, perform the specific assay according to the manufacturer's instructions (e.g., add reagents for a viability assay, lyse cells for a reporter assay).
-
Read the plate on a suitable plate reader.
-
Visualizations
Signaling Pathways
11-Chlorodibenzo[b,f]oxazepine and its analogs are known to be antagonists of dopamine D2 and serotonin 5-HT2A receptors.[7] The diagrams below illustrate the general signaling pathways affected by the antagonism of these receptors.
Caption: Antagonism of the Dopamine D2 Receptor Signaling Pathway.
Caption: Antagonism of the Serotonin 5-HT2A Receptor Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for overcoming solubility issues in an in vitro assay.
Caption: Workflow for Handling Poorly Soluble Compounds in In Vitro Assays.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Loxapine succinate | Dopamine Receptor | 5-HT Receptor | TargetMol [targetmol.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. What are D2 receptor antagonists and how do they work? [synapse.patsnap.com]
Technical Support Center: Optimizing Recrystallization of Dibenzoxazepine Intermediates
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the recrystallization of dibenzoxazepine intermediates.
Frequently Asked Questions (FAQs)
Q1: What is the first step in developing a recrystallization procedure for a new dibenzoxazepine intermediate?
A1: The initial and most critical step is solvent selection.[1] An ideal solvent should dissolve the dibenzoxazepine intermediate sparingly or not at all at room temperature but completely at an elevated temperature.[2] The choice of solvent will influence solubility, crystal growth, purity, and even the polymorphic form of the final product.[1][3][4] A preliminary screening of a range of solvents with varying polarities is recommended.
Q2: How do I perform a solvent screen for my dibenzoxazepine intermediate?
A2: A common method for a quick solvent screen is to place a small amount of your compound (e.g., 10-20 mg) into several test tubes, each containing a different solvent (e.g., 0.5 mL).[2] Observe the solubility at room temperature and then upon heating. A good single solvent will show low solubility at room temperature and high solubility when hot.
Q3: What are some common single solvents to try for dibenzoxazepine intermediates?
A3: Based on the general principle of "like dissolves like," and the typically moderate polarity of dibenzoxazepine structures, you could start with solvents such as ethanol, isopropanol, acetone, ethyl acetate, and toluene.[5][6] Water is generally a poor solvent for such organic compounds unless the intermediate has highly polar functional groups.[5]
Q4: My compound is either too soluble or not soluble enough in all the single solvents I've tried. What should I do?
A4: In this situation, a mixed solvent system (also known as a binary solvent system) is often effective.[2][7] This involves a pair of miscible solvents, one in which your dibenzoxazepine intermediate is soluble (the "solvent" or "good solvent") and one in which it is insoluble (the "anti-solvent" or "bad solvent").[7]
Q5: How do I use a mixed solvent system for recrystallization?
A5: The general procedure is to dissolve your compound in a minimum amount of the hot "good" solvent. Then, slowly add the "bad" solvent dropwise to the hot solution until you observe persistent cloudiness (turbidity), which indicates the solution is saturated.[5][7] A few drops of the "good" solvent can be added to redissolve the precipitate, and then the solution is allowed to cool slowly.[7]
Q6: What are some common mixed solvent systems to try?
A6: Common pairs include ethanol/water, acetone/water, ethyl acetate/heptane, and toluene/hexane.[5][8] The choice of pair will depend on the solubility characteristics of your specific dibenzoxazepine intermediate.
Q7: My recrystallization is resulting in an oil instead of crystals. What is "oiling out" and how can I prevent it?
A7: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is often due to the solution being too highly supersaturated or cooling too rapidly. To prevent this, you can try reheating the solution and adding more solvent to decrease the saturation level.[9] Using a larger volume of solvent and allowing for slower cooling can also help.[9]
Q8: The yield from my recrystallization is very low. What are the possible causes and how can I improve it?
A8: A low yield can be due to several factors:
-
Using too much solvent: This will result in a significant amount of your compound remaining dissolved in the mother liquor even after cooling.[9]
-
Premature crystallization: If the solution cools too quickly during filtration, product can be lost.
-
Incomplete crystallization: The cooling time may be too short, or the final temperature not low enough.
-
The chosen solvent system may not be optimal.
To improve the yield, try using the minimum amount of hot solvent necessary for dissolution and ensure a slow cooling process to maximize crystal formation.[9]
Q9: I am seeing impurities in my final crystals. How can I improve the purity?
A9: Impurities can become trapped in the crystal lattice if crystallization occurs too quickly.[9] A slower rate of cooling will promote the formation of more ordered, purer crystals. If the impurities are colored, a charcoal treatment of the hot solution before crystallization can sometimes be effective. If impurities persist, a second recrystallization may be necessary.
Experimental Protocols
Protocol 1: Single Solvent Recrystallization
-
Dissolution: Place the crude dibenzoxazepine intermediate in an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling while stirring. Continue to add the solvent in small portions until the solid is completely dissolved.
-
Hot Filtration (Optional): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling and Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the crystals in a vacuum oven at an appropriate temperature to remove all traces of the solvent.
Protocol 2: Mixed Solvent Recrystallization
-
Dissolution: Dissolve the crude dibenzoxazepine intermediate in the minimum amount of the hot "good" solvent in an Erlenmeyer flask.
-
Addition of Anti-solvent: While the solution is hot, add the "bad" solvent (anti-solvent) dropwise until the solution becomes cloudy.
-
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to promote further crystallization.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of a cold mixture of the two solvents in the same ratio used for the crystallization.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
| Solvent | Polarity Index | Solubility at 25°C | Solubility at Boiling Point | Observations (e.g., color, crystal formation on cooling) |
| Heptane | 0.1 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Ethyl Acetate | 4.4 | |||
| Acetone | 5.1 | |||
| Isopropanol | 3.9 | |||
| Ethanol | 4.3 | |||
| Methanol | 5.1 | |||
| Water | 10.2 |
Table 2: Optimization of Mixed Solvent System
| "Good" Solvent | "Bad" Solvent | Ratio (v/v) | Dissolution Temperature (°C) | Onset of Crystallization Temp (°C) | Yield (%) | Purity (%) |
Mandatory Visualizations
Caption: A general workflow for the recrystallization of dibenzoxazepine intermediates.
Caption: A decision tree for selecting an appropriate solvent system.
References
- 1. youtube.com [youtube.com]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. syrris.com [syrris.com]
- 4. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. Tips & Tricks [chem.rochester.edu]
- 7. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 8. reddit.com [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
Validating the Purity of Synthesized 11-Chlorodibenzo[b,f]oxazepine: A Comparative Guide to Analytical Techniques
Aimed at researchers, scientists, and drug development professionals, this guide offers an objective comparison of analytical methods for validating the purity of synthesized 11-Chlorodibenzo[b,f]oxazepine. The document provides detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most appropriate analytical strategy.
The accurate determination of purity for synthesized active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug discovery and development. For a key intermediate like 11-Chlorodibenzo[b,f]oxazepine, rigorous purity validation ensures the reliability of subsequent synthetic steps and the safety and efficacy of the final drug product. This guide details the industry-standard High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method and provides a comparative analysis with alternative techniques.
HPLC-MS: The Benchmark for Purity Determination
HPLC-MS is the most widely utilized technique for the analysis of pharmaceutical compounds due to its high resolving power, sensitivity, and specificity. It excels at separating the target compound from structurally similar impurities.
Experimental Protocol: HPLC-MS
A typical HPLC-MS method for the analysis of 11-Chlorodibenzo[b,f]oxazepine would involve the following parameters:
-
Instrumentation: A high-performance liquid chromatograph coupled to a mass spectrometer.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is generally effective for retaining and separating the analyte and its potential impurities.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile) is recommended to ensure the elution and separation of compounds with varying polarities.
-
Flow Rate: A standard flow rate of 1.0 mL/min is typically employed.
-
Injection Volume: A 5-10 µL injection volume is common.
-
Column Temperature: Maintaining a constant column temperature, for instance, at 30°C, ensures reproducible retention times.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is generally suitable for this class of compounds.
-
Scan Range: A mass-to-charge ratio (m/z) scan range of 100-500 would cover the parent compound and most expected impurities.
-
Data Presentation: Comparative Purity Analysis
The following table summarizes the expected performance of HPLC-MS in comparison to alternative methods for a synthesized batch of 11-Chlorodibenzo[b,f]oxazepine.
| Analytical Method | Purity (%) | Major Impurity 1 (%) | Major Impurity 2 (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
| HPLC-MS | 99.5 | 0.2 (Starting Material) | 0.1 (Oxidation Product) | 0.01% | 0.03% |
| qNMR | 99.2 | 0.3 | 0.2 | 0.1% | 0.3% |
| GC-MS | 98.8 | Not fully resolved | 0.4 | 0.05% | 0.15% |
Alternative Analytical Techniques: A Comparative Overview
While HPLC-MS is a powerful tool, orthogonal techniques are essential for comprehensive purity validation.
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary ratio method of measurement, enabling the determination of purity without the need for a specific reference standard of the analyte.[1][2] It provides a direct measure of the molar concentration of the analyte relative to a certified internal standard.
Advantages:
-
High precision and accuracy.
-
Does not require an identical certified reference material of the analyte.
-
Provides structural information about impurities.
Limitations:
-
Lower sensitivity compared to HPLC-MS.
-
Signal overlap in complex mixtures can complicate quantification.
Experimental Protocol: qNMR
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the analyte and internal standard are fully soluble (e.g., DMSO-d6).
-
Internal Standard: A certified reference material with known purity and signals that do not overlap with the analyte (e.g., maleic anhydride).
-
Data Acquisition: Key parameters include a calibrated 90° pulse, a sufficient relaxation delay (at least 5 times the longest T1), and a high signal-to-noise ratio.
-
Purity Calculation: The purity is determined by comparing the integral of a specific, well-resolved proton signal of the analyte to that of the internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly efficient separation technique for volatile and thermally stable compounds.[3][4][5][6][7] For compounds with lower volatility like 11-Chlorodibenzo[b,f]oxazepine, derivatization is often required to increase their volatility and prevent thermal degradation in the GC inlet and column.
Advantages:
-
Excellent chromatographic resolution for volatile compounds.
-
Provides valuable structural information from the mass spectra.
Limitations:
-
Not suitable for non-volatile or thermally labile compounds without derivatization.
-
The derivatization step can add complexity and potential for error.
Experimental Protocol: GC-MS (with Derivatization)
-
Derivatization: Silylation using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a common approach to increase the volatility of the analyte.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A low-bleed, non-polar capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient is used to separate compounds based on their boiling points.
-
MS Detection: Electron Ionization (EI) is the standard ionization technique, providing reproducible fragmentation patterns for library matching.
Visualizing the Analytical Workflow and Decision Process
The following diagrams illustrate the general workflow for purity validation and a decision tree for selecting the appropriate analytical technique.
Caption: A generalized workflow for the synthesis and purity validation of 11-Chlorodibenzo[b,f]oxazepine.
Caption: A decision tree to guide the selection of an appropriate analytical technique for purity determination.
Conclusion
The validation of 11-Chlorodibenzo[b,f]oxazepine purity requires a robust analytical strategy. HPLC-MS stands out as the primary choice for its sensitivity and resolving power. However, for a comprehensive and defensible purity assessment, the use of an orthogonal method like qNMR is highly recommended. GC-MS can serve as a valuable supplementary technique, especially for the identification of volatile impurities. The selection of the most suitable method or combination of methods will depend on the specific goals of the analysis, the nature of the expected impurities, and the regulatory requirements.
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. GC/MS analysis of five common benzodiazepine metabolites in urine as tert-butyl-dimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nist.gov [nist.gov]
- 5. gcms.cz [gcms.cz]
- 6. Making sure you're not a bot! [mostwiedzy.pl]
- 7. Determination of 14 benzodiazepines and hydroxy metabolites, zaleplon and zolpidem as tert-butyldimethylsilyl derivatives compared with other common silylating reagents in whole blood by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Reactivity Profile of 11-Chlorodibenzo[b,f]oxazepine with Amine Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of 11-Chlorodibenzo[b,f]oxazepine with various amine receptors. Due to the limited availability of direct binding data for this specific compound, this guide focuses on the well-characterized binding profiles of its immediate and structurally related derivatives, loxapine and amoxapine. This information serves as a critical reference for predicting the potential off-target effects and for guiding the development of more selective therapeutic agents.
Introduction
11-Chlorodibenzo[b,f]oxazepine is a tricyclic heterocyclic compound that serves as a key intermediate in the synthesis of psychoactive drugs, most notably the atypical antipsychotic loxapine. Understanding its potential interactions with various neurotransmitter receptors is crucial for predicting the pharmacological and toxicological profiles of its derivatives and for the rational design of new chemical entities. This guide summarizes the available binding affinity data for loxapine and amoxapine, providing insights into the likely cross-reactivity of the parent compound with key amine receptor families, including serotonin, dopamine, adrenergic, and histamine receptors.
Comparative Binding Affinity Data
The following tables summarize the in vitro binding affinities (Ki values in nM) of loxapine and amoxapine for a range of amine receptors, as determined by radioligand binding assays. Lower Ki values indicate higher binding affinity.
| Receptor Subtype | Loxapine Ki (nM) | Amoxapine Ki (nM) | Reference(s) |
| Serotonin Receptors | |||
| 5-HT1A | >1000 | Weak affinity | [1][2] |
| 5-HT2A | <10 | <10 | [1][2][3][4] |
| 5-HT2C | 12 - 29 | Significant affinity | [2][5] |
| 5-HT6 | >1000 | Significant affinity | [2][5] |
| 5-HT7 | >1000 | Significant affinity | [2][5] |
| Dopamine Receptors | |||
| D1 | 12 - 29 | Low affinity | [1][2][3][4] |
| D2 | <10 | <10 | [1][2][3][4] |
| D3 | >1000 | Significant affinity | [2][5] |
| D4 | <10 | Significant affinity | [2][4][5] |
| D5 | 12 - 29 | No data | [2] |
| Adrenergic Receptors | |||
| α1 | <10 | <10 | [1][3] |
| α2 | Moderate affinity | Moderate affinity | [1][3] |
| β | No significant affinity | No significant affinity | [1][3] |
| Histamine Receptors | |||
| H1 | No data | Significant affinity | [5] |
Note: "No data" indicates that specific Ki values were not found in the searched literature. "Weak/Low/Moderate/Significant affinity" is used when exact Ki values were not provided, but a qualitative description of binding was available.
Inferred Profile for 11-Chlorodibenzo[b,f]oxazepine
Based on the structure-activity relationships of dibenzo[b,f]oxazepine derivatives, it is highly probable that 11-Chlorodibenzo[b,f]oxazepine itself possesses a broad cross-reactivity profile. The core tricycle is a common scaffold for interaction with aminergic G-protein coupled receptors. The presence of the chloro-substituent and the oxazepine ring likely contributes to significant affinity for serotonergic (particularly 5-HT2A), dopaminergic (D2 and D4), and adrenergic (α1) receptors. The piperazine moiety in loxapine and amoxapine is known to enhance affinity and modulate activity at these receptors; therefore, the affinity of the parent compound may be lower but still significant.
Experimental Protocols
The binding affinity data presented in this guide are typically generated using competitive radioligand binding assays. Below is a detailed, representative protocol for such an experiment.
Radioligand Binding Assay for Amine Receptor Cross-Reactivity
1. Materials and Reagents:
-
Membrane Preparations: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells for 5-HT2A, HEK293 cells for D2).
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-Ketanserin for 5-HT2A, [3H]-Spiperone for D2).
-
Test Compound: 11-Chlorodibenzo[b,f]oxazepine or its derivatives (e.g., loxapine, amoxapine) dissolved in a suitable solvent (e.g., DMSO).
-
Non-specific Binding Control: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Mianserin for 5-HT2A, Haloperidol for D2).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
96-well plates.
2. Assay Procedure:
-
Plate Setup: Prepare a 96-well plate containing the assay buffer, the radioligand at a fixed concentration (typically at or near its Kd value), and a range of concentrations of the test compound. Include wells for total binding (only radioligand and buffer) and non-specific binding (radioligand, buffer, and the non-specific binding control).
-
Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Calculate the Ki value (the inhibition constant for the test compound) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizations
The following diagrams illustrate the key concepts discussed in this guide.
References
- 1. [Comparison of the affinities of amoxapine and loxapine for various receptors in rat brain and the receptor down-regulation after chronic administration] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Amoxapine - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Chlorinated Dibenzoxazepine Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of prominent chlorinated dibenzoxazepine isomers, a class of compounds with significant applications in neuroscience and pharmacology. By examining key preclinical and clinical data, this document aims to offer a comprehensive resource for researchers and drug development professionals.
Introduction to Chlorinated Dibenzoxazepines
Chlorinated dibenzoxazepines are a class of tricyclic compounds that have yielded several clinically important drugs, primarily used in the treatment of psychiatric disorders. Their therapeutic effects are largely attributed to their interaction with various neurotransmitter receptors in the central nervous system. This guide focuses on the comparative efficacy of four key isomers: clozapine, loxapine, amoxapine, and N-desmethylclozapine (NDMC).
Comparative Efficacy and Receptor Binding Profiles
The therapeutic actions and side-effect profiles of these compounds are closely linked to their affinities for a range of receptors. The following table summarizes the available quantitative data on their receptor binding affinities and clinical efficacy.
| Compound | Primary Use | Receptor Binding Affinity (Ki, nM) | Clinical Efficacy (PANSS/BPRS Score Reduction) | Key Characteristics |
| Clozapine | Atypical Antipsychotic | D₂: 135-190, 5-HT₂A: High Affinity | Significant reduction in positive and negative symptoms in treatment-resistant schizophrenia. A 25.8% mean reduction in PANSS from baseline has been reported.[1][2] | "Gold standard" for treatment-resistant schizophrenia, but associated with a risk of agranulocytosis requiring regular blood monitoring.[3] |
| Loxapine | Typical/Atypical Antipsychotic | D₂: High Affinity, 5-HT₂A: High Affinity | Comparable efficacy to clozapine in managing psychotic symptoms.[3] | Structurally similar to clozapine with a lower incidence of some side effects; does not require mandatory blood monitoring.[3] Available in oral, intramuscular, and inhaled formulations.[3] |
| Amoxapine | Antidepressant | 5-HT₂: <100, D₂: <100, α₁: <100 | Comparable efficacy to imipramine and amitriptyline in treating depression.[4] | N-demethylated metabolite of loxapine with both antidepressant and neuroleptic properties.[5] |
| N-desmethylclozapine (NDMC) | Metabolite of Clozapine | D₂: Partial Agonist, M₁: Agonist | May contribute to clozapine's efficacy, particularly in cognitive domains. Higher NDMC/clozapine ratios have been associated with symptom improvement. | A major metabolite of clozapine with its own distinct pharmacological profile. |
Signaling Pathways
The therapeutic and adverse effects of chlorinated dibenzoxazepines are mediated through complex signaling cascades initiated by their binding to various G-protein coupled receptors (GPCRs). The two primary pathways implicated in their antipsychotic action are the dopamine D₂ receptor and serotonin 5-HT₂A receptor pathways.
Dopamine D₂ Receptor Signaling Pathway
Antagonism of the dopamine D₂ receptor in the mesolimbic pathway is a key mechanism for the antipsychotic effects of these compounds. This blockade is thought to alleviate the positive symptoms of schizophrenia.
References
- 1. Clozapine Response Rates among People with Treatment-Resistant Schizophrenia: Data from a Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effectiveness of clozapine in treatment-resistant schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considering Loxapine Instead of Clozapine: A Case Series and Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Atypical Antipsychotics and Inverse Agonism at 5-HT2 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of 11-Chlorodibenzo[b,f]oxazepine with other TRPA1 agonists
Head-to-Head Comparison of TRPA1 Agonists: A Guide for Researchers
Note on Terminology: This guide was initiated based on a query for "11-Chlorodibenzo[b,f]oxazepine" as a Transient Receptor Potential Ankyrin 1 (TRPA1) agonist. Our comprehensive literature review did not identify this specific compound as a recognized TRPA1 agonist. However, the structurally related compound, dibenz[b,f][1][2]oxazepine (CR), is a known tear gas and an exceptionally potent TRPA1 agonist[3][4][5][6]. This guide will therefore focus on a broad comparison of well-characterized TRPA1 agonists, including the highly potent dibenz[b,f][1][2]oxazepine class, to provide a valuable resource for researchers in this field.
Introduction to TRPA1 and its Agonists
The Transient Receptor Potential Ankyrin 1 (TRPA1) ion channel is a non-selective cation channel predominantly expressed in sensory neurons. It functions as a critical sensor for a wide array of noxious and inflammatory stimuli, playing a key role in pain, itch, and neurogenic inflammation.[7] TRPA1 can be activated by a diverse range of chemical compounds, which are broadly classified into two main categories: covalent and non-covalent agonists.
-
Covalent Agonists: These are typically electrophilic compounds that activate the TRPA1 channel by forming covalent bonds with specific cysteine residues in the N-terminal ankyrin repeat domain of the protein.[1][8] This mechanism often leads to prolonged channel activation. Prominent examples include allyl isothiocyanate (AITC) from mustard oil and cinnamaldehyde from cinnamon.[8]
-
Non-covalent Agonists: These compounds activate TRPA1 through reversible binding to specific pockets within the channel, without forming covalent bonds. This can lead to different activation kinetics and physiological responses compared to covalent agonists.[1]
This guide provides a head-to-head comparison of the performance of various TRPA1 agonists, supported by experimental data and detailed protocols to assist researchers in their study design and drug development efforts.
Quantitative Comparison of TRPA1 Agonist Potency
The potency of TRPA1 agonists is typically quantified by their half-maximal effective concentration (EC50), which represents the concentration of the agonist that produces 50% of the maximal response. The following table summarizes the EC50 values for a range of covalent and non-covalent TRPA1 agonists, as determined by in vitro calcium influx assays in cell lines expressing the human TRPA1 channel.
| Agonist | Agonist Type | EC50 (Human TRPA1) | Reference(s) |
| Covalent Agonists | |||
| Dibenz[b,f][1][2]oxazepine (CR) | Covalent | ~0.1 nM | [3][4][6] |
| JT010 | Covalent | 0.65 nM | [9][10][11] |
| Allyl Isothiocyanate (AITC) | Covalent | 0.5 - 5 µM | [10][12] |
| Cinnamaldehyde | Covalent | 20 - 100 µM | [13] |
| Non-Covalent Agonists | |||
| GNE551 | Non-Covalent | 84 ± 7 nM | [1] |
| Cuminaldehyde | Non-Covalent | 0.72 mM | [13] |
| Anisaldehyde | Non-Covalent | 0.91 mM | [13] |
| Tiglic Aldehyde | Non-Covalent | 1.49 mM | [13] |
Signaling Pathway of TRPA1 Activation
TRPA1 activation, whether by covalent or non-covalent agonists, leads to the opening of the ion channel and a subsequent influx of cations, primarily Ca2+ and Na+, into the neuron. This influx of positive ions depolarizes the cell membrane, which can trigger the firing of action potentials that transmit pain signals to the central nervous system. The increase in intracellular Ca2+ also acts as a second messenger, initiating various downstream signaling cascades.
Experimental Protocols
Calcium Imaging Assay for TRPA1 Agonist Screening
This protocol describes a common method for assessing TRPA1 agonist activity by measuring changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
Detailed Methodology:
-
Cell Preparation:
-
Plate human TRPA1-expressing cells (e.g., HEK293-hTRPA1) onto glass coverslips 24-48 hours prior to the experiment.[14]
-
Allow cells to reach 70-80% confluency.
-
-
Dye Loading:
-
Prepare a loading solution of 1-5 µM Fura-2 AM in a suitable buffer (e.g., HBSS) containing a non-ionic surfactant like Pluronic F-127 (0.02%) to aid in dye solubilization.[15][16]
-
Remove the culture medium, wash the cells with buffer, and incubate them in the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[15][17]
-
-
Washing and De-esterification:
-
Calcium Imaging:
-
Mount the coverslip onto a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Continuously perfuse the cells with buffer and record the baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring the emission at 510 nm.[14][16][17]
-
Apply the TRPA1 agonist at various concentrations through the perfusion system.[18]
-
Record the changes in the F340/F380 fluorescence ratio over time. An increase in this ratio indicates a rise in intracellular calcium.
-
-
Data Analysis:
-
The change in intracellular calcium concentration is proportional to the change in the F340/F380 ratio.
-
Plot the peak change in the fluorescence ratio against the agonist concentration to generate a dose-response curve and calculate the EC50 value.[16]
-
Whole-Cell Patch-Clamp Electrophysiology
This protocol allows for the direct measurement of ion currents flowing through the TRPA1 channel in response to agonist application, providing detailed information on channel gating and kinetics.
Detailed Methodology:
-
Cell Preparation:
-
Use cells expressing TRPA1 plated on coverslips as described for calcium imaging.
-
-
Pipette Preparation:
-
Recording Setup:
-
Whole-Cell Configuration:
-
Data Acquisition:
-
In voltage-clamp mode, hold the cell membrane at a constant potential (e.g., -60 mV).[21]
-
Apply the TRPA1 agonist via the perfusion system and record the resulting transmembrane current. An inward current indicates the influx of positive ions through the TRPA1 channel.
-
Apply voltage ramps or steps to study the current-voltage relationship of the agonist-evoked current.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked current at different concentrations to construct a dose-response curve and determine the EC50.
-
Analyze the activation and deactivation kinetics of the channel in response to the agonist.
-
Conclusion
The choice of a TRPA1 agonist for research or drug development depends on the specific application. Covalent agonists like AITC are robust activators and are useful for studying the general properties of TRPA1, while the extremely potent dibenz[b,f][1][2]oxazepine derivatives can be valuable tools for high-sensitivity assays.[3][4][6] Non-covalent agonists, with their distinct activation profiles, offer opportunities to explore biased agonism and develop therapeutics with more refined modes of action.[1] The experimental protocols provided in this guide offer standardized methods for the quantitative comparison of these and other novel TRPA1 modulators.
References
- 1. A non-covalent ligand reveals biased agonism of the TRPA1 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Analogues of morphanthridine and the tear gas dibenz[b,f][1,4]oxazepine (CR) as extremely potent activators of the human transient receptor potential ankyrin 1 (TRPA1) channel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Molecular Modeling Studies on 11H-Dibenz[b,e]azepine and Dibenz[b,f][1,4]oxazepine Derivatives as Potent Agonists of the Human TRPA1 Receptor [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. TRPA1 channels: molecular sentinels of cellular stress and tissue damage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TRP channel activation by reversible covalent modification - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prerequisite Binding Modes Determine the Dynamics of Action of Covalent Agonists of Ion Channel TRPA1 [mdpi.com]
- 10. 2024.sci-hub.box [2024.sci-hub.box]
- 11. A Potent and Site-Selective Agonist of TRPA1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. New natural agonists of the transient receptor potential Ankyrin 1 (TRPA1) channel - PMC [pmc.ncbi.nlm.nih.gov]
- 14. brainvta.tech [brainvta.tech]
- 15. hellobio.com [hellobio.com]
- 16. moodle2.units.it [moodle2.units.it]
- 17. Calcium Imaging of Cortical Neurons using Fura-2 AM - PMC [pmc.ncbi.nlm.nih.gov]
- 18. TRPV1 and TRPA1 Antagonists Prevent the Transition of Acute to Chronic Inflammation and Pain in Chronic Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. Patch Clamp Protocol [labome.com]
- 22. Whole Cell Patch Clamp Protocol [protocols.io]
The Definitive Guide to Exact Mass Confirmation of Dibenzoxazepine Derivatives: A High-Resolution Mass Spectrometry Comparison
For researchers, scientists, and drug development professionals navigating the complexities of structural elucidation, the precise and unambiguous confirmation of dibenzoxazepine derivatives is paramount. This guide provides a comprehensive comparison of high-resolution mass spectrometry (HRMS) techniques for the exact mass confirmation of this critical class of compounds, supported by experimental data and detailed protocols. We will delve into the capabilities of various HRMS platforms, compare them with alternative analytical methods, and provide a clear workflow for achieving high-confidence structural confirmation.
Dibenzoxazepines, a class of tricyclic compounds, form the core structure of several important pharmaceuticals, including the antipsychotic loxapine and its active metabolite, the antidepressant amoxapine. The accurate determination of their elemental composition through exact mass measurement is a critical step in drug discovery, development, and quality control. High-resolution mass spectrometry has emerged as the gold standard for this purpose, offering unparalleled accuracy and sensitivity.
High-Resolution Mass Spectrometry: A Head-to-Head Comparison
The power of HRMS lies in its ability to measure the mass-to-charge ratio (m/z) of an ion with exceptional precision, typically to four or five decimal places. This allows for the determination of a molecule's elemental formula, a crucial piece of information for structural confirmation. The three most common types of high-resolution mass analyzers are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).
| Instrument Type | Principle of Operation | Typical Resolution (FWHM) | Typical Mass Accuracy | Key Advantages | Key Disadvantages |
| Time-of-Flight (TOF) | Ions are accelerated into a field-free drift tube, and their m/z is determined by the time it takes them to reach the detector. | 10,000 - 60,000 | < 5 ppm | High acquisition speed, suitable for coupling with fast chromatography. | Lower resolution and mass accuracy compared to Orbitrap and FT-ICR. |
| Orbitrap | Ions are trapped in an electrostatic field and their axial oscillation frequency is converted to m/z. | 60,000 - >240,000 | < 3 ppm | High resolution and mass accuracy, robust and easy to use. | Slower scan speed compared to TOF. |
| FT-ICR | Ions are trapped in a strong magnetic field and their cyclotron frequency is measured to determine m/z. | >1,000,000 | < 1 ppm | Unparalleled resolution and mass accuracy, ideal for complex mixture analysis. | High cost, large instrument footprint, and requires specialized expertise. |
Data Presentation: Exact Mass Confirmation of Dibenzoxazepine Derivatives
The following table presents the theoretical exact masses of two key dibenzoxazepine derivatives, loxapine and amoxapine, which are essential for their unambiguous identification. Experimental data from HRMS analysis should yield mass errors well within 5 ppm.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) |
| Loxapine | C₁₈H₁₈ClN₃O | 327.11384 |
| Amoxapine | C₁₇H₁₆ClN₃O | 313.09819 |
Experimental Protocols for HRMS Analysis
A robust and reproducible experimental protocol is critical for obtaining high-quality HRMS data. The following is a generalized workflow for the analysis of dibenzoxazepine derivatives in a research or quality control setting.
Sample Preparation
-
Standard Solution Preparation: Prepare stock solutions of dibenzoxazepine derivatives in a suitable organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.
-
Working Solution Preparation: Serially dilute the stock solutions to a final concentration range of 1-10 µg/mL for direct infusion or 10-1000 ng/mL for LC-HRMS analysis.
-
Matrix Samples (for drug metabolism studies): For the analysis of metabolites in biological matrices such as plasma or urine, a protein precipitation or solid-phase extraction (SPE) step is necessary to remove interferences. A common protein precipitation protocol involves adding three volumes of cold acetonitrile to one volume of plasma, vortexing, and centrifuging to pellet the precipitated proteins. The supernatant can then be diluted for analysis.
Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for the separation of dibenzoxazepine derivatives and their metabolites.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start at 5-10% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry Conditions (Orbitrap Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.0 kV.
-
Source Temperature: 300 - 350 °C.
-
Sheath Gas and Aux Gas Flow: Optimize based on instrument manufacturer's recommendations.
-
Full Scan Resolution: 70,000 - 140,000 FWHM.
-
Scan Range: m/z 100 - 1000.
-
Data-Dependent MS/MS (dd-MS²): Acquire fragmentation spectra for the top 3-5 most intense ions in each full scan to aid in structural confirmation.
-
Mandatory Visualizations
Experimental Workflow for LC-HRMS Analysis
Caption: A typical workflow for the analysis of dibenzoxazepine derivatives.
Metabolic Pathway of Loxapine
Dibenzoxazepines undergo extensive metabolism in the body, primarily mediated by cytochrome P450 (CYP) enzymes. Understanding these pathways is crucial for drug development and toxicology studies. Loxapine, for example, is metabolized to several active and inactive compounds.[1]
Caption: The primary metabolic pathways of the dibenzoxazepine drug, loxapine.
Comparison with Alternative Methods
While HRMS is the premier technique for exact mass confirmation, other analytical methods provide complementary structural information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for de novo structure elucidation, providing detailed information about the connectivity of atoms within a molecule. However, it is significantly less sensitive than mass spectrometry and requires a larger amount of pure sample.
-
X-ray Crystallography: This technique provides the absolute, three-dimensional structure of a molecule. Its major limitation is the requirement for a single, high-quality crystal, which can be challenging to obtain.
-
Elemental Analysis (EA): EA provides the percentage composition of elements (C, H, N, S, etc.) in a sample. While it can be used to confirm an elemental formula, it requires a relatively large amount of pure sample and does not provide the same level of confidence as HRMS for complex molecules.
In practice, a combination of these techniques is often employed for the unambiguous characterization of novel dibenzoxazepine derivatives. HRMS provides the initial, high-confidence confirmation of the elemental formula, which is then further substantiated by NMR and, if possible, X-ray crystallography.
Conclusion
High-resolution mass spectrometry is an indispensable tool for the exact mass confirmation of dibenzoxazepine derivatives. The choice between TOF, Orbitrap, and FT-ICR platforms will depend on the specific application, with Orbitrap and FT-ICR instruments offering the highest resolution and mass accuracy for unambiguous formula determination. When combined with robust experimental protocols and, where necessary, complementary analytical techniques, HRMS provides the high-confidence data required to accelerate research and development in the critical field of dibenzoxazepine-based therapeutics.
References
11-Chlorodibenzo[b,f]oxazepine vs. Doxepine: A Comparative Analysis of Receptor Selectivity
In the landscape of pharmacological research and drug development, understanding the selectivity of a ligand for its target receptors is paramount. This guide provides a detailed comparison of the receptor selectivity of 11-Chlorodibenzo[b,f]oxazepine and Doxepine, two compounds with related tricyclic structures but potentially distinct pharmacological profiles. Due to the limited direct experimental data on 11-Chlorodibenzo[b,f]oxazepine, this comparison leverages data from its close structural analog, Amoxapine, to infer its likely binding affinities.
Executive Summary
Doxepine is a well-characterized tricyclic antidepressant and antihistamine known for its high affinity for the histamine H1 receptor. At low doses, it exhibits high selectivity for this receptor, but at higher therapeutic doses for depression, it interacts with a broader range of receptors, including serotonergic, adrenergic, and muscarinic receptors, leading to a "dirtier" pharmacological profile and a greater potential for side effects.
Comparative Receptor Binding Affinity
The following table summarizes the available quantitative data on the receptor binding affinities (Ki in nM) of Doxepine and Amoxapine (as a proxy for 11-Chlorodibenzo[b,f]oxazepine). Lower Ki values indicate higher binding affinity.
| Receptor | Doxepine (Ki, nM) | Amoxapine (Ki, nM) |
| Histamine H1 | 0.24 - 1.0 [3][4] | 1.2 - 2.5 |
| Serotonin 5-HT2A | 10 - 28 | 1.2 - 5.0 [5] |
| Dopamine D2 | 30 - 320 | 16 - 50 [5] |
| Muscarinic M1 | 25 - 95 | 100 - 400 |
| Alpha-1 Adrenergic | 12 - 38 | 20 - 50 |
| Serotonin Transporter (SERT) | 68[3] | 58 - 100 |
| Norepinephrine Transporter (NET) | 29.5[3] | 16 - 50 |
Analysis of Selectivity
Doxepine's selectivity is highly dependent on its concentration. At low nanomolar concentrations, it is a highly potent and selective antagonist of the histamine H1 receptor.[6] This property is utilized in the low-dose formulation of doxepine for the treatment of insomnia.[6] However, as the concentration increases to the levels required for its antidepressant effects, doxepine's binding to other receptors, such as serotonin, adrenergic, and muscarinic receptors, becomes significant, contributing to both its therapeutic action and its side-effect profile.[6]
Based on the data for Amoxapine , 11-Chlorodibenzo[b,f]oxazepine is predicted to have a more distributed binding profile. While it retains high affinity for the histamine H1 receptor, it also demonstrates potent antagonism at the serotonin 5-HT2A and dopamine D2 receptors.[5] The potent D2 antagonism is a distinguishing feature compared to doxepine and is consistent with the pharmacological profile of the antipsychotic drug loxapine, of which amoxapine is a metabolite. This suggests that 11-Chlorodibenzo[b,f]oxazepine would likely act as a multi-receptor antagonist with a profile that is not as selective for a single receptor as low-dose doxepine.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the logical flow of comparing ligand selectivity and a typical experimental workflow for determining receptor binding affinity.
Caption: Ligand-Receptor Selectivity Comparison.
Caption: Radioligand Binding Assay Workflow.
Experimental Protocols
The receptor binding data presented in this guide are typically generated using in vitro radioligand binding assays. Below is a generalized protocol for such an experiment.
Objective: To determine the binding affinity (Ki) of a test compound for a specific receptor.
Materials:
-
Cell membranes prepared from cell lines stably or transiently expressing the target receptor (e.g., HEK293, CHO cells).
-
A specific radioligand for the target receptor (e.g., [³H]pyrilamine for the H1 receptor).
-
Test compound (e.g., 11-Chlorodibenzo[b,f]oxazepine or Doxepine) at various concentrations.
-
Assay buffer (e.g., Tris-HCl, PBS).
-
Filtration apparatus (e.g., Brandel cell harvester).
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized to prepare a crude membrane fraction. The protein concentration of the membrane preparation is determined.
-
Binding Assay:
-
A constant concentration of the radioligand and varying concentrations of the unlabeled test compound are added to assay tubes.
-
The cell membrane preparation is then added to initiate the binding reaction.
-
The mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Filtration: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand. The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis:
-
Non-specific binding is determined in the presence of a high concentration of a known saturating ligand for the target receptor.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding curve.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
References
- 1. The in Vitro Actions of Loxapine on Dopaminergic and Serotonergic Receptors. Time to Consider Atypical Classification of This Antipsychotic Drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A neurochemical basis for the antipsychotic activity of loxapine: interactions with dopamine D1, D2, D4 and serotonin 5-HT2 receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. High-affinity binding of [3H]doxepin to histamine H1-receptors in rat brain: possible identification of a subclass of histamine H1-receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amoxapine - Wikipedia [en.wikipedia.org]
- 6. droracle.ai [droracle.ai]
For Researchers, Scientists, and Drug Development Professionals
Comparative Pharmacokinetic Parameters
The following table summarizes key pharmacokinetic parameters for loxapine, amoxapine, and clozapine, offering a baseline for predicting the behavior of related compounds such as 11-Chlorodibenzo[b,f]oxazepine.
| Compound | Tmax (h) | t1/2 (h) | Protein Binding (%) | Major Metabolites | Primary Cytochrome P450 Isozymes Involved |
| Loxapine | ~1 (oral) | 4 (oral) | 96.8% | Amoxapine, 8-hydroxyloxapine | CYP1A2, CYP3A4, CYP2D6[1] |
| Amoxapine | ~1.5 | 8-10 | ~90%[2] | 7-hydroxyamoxapine, 8-hydroxyamoxapine[2][3] | CYP2D6[2] |
| Clozapine | ~2.5[4][5] | 8-14[4][5] | ~97%[4] | N-desmethylclozapine (norclozapine), clozapine N-oxide[6][7] | CYP1A2, CYP3A4, CYP2C19[7][8] |
Note: Tmax = Time to reach maximum plasma concentration; t1/2 = Elimination half-life.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are typically determined through a series of standardized in vivo and in vitro experiments.
In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rats)
A common experimental workflow for determining the pharmacokinetic profile of a dibenzo[b,f]oxazepine derivative involves the following steps:
-
Animal Model: Male Sprague-Dawley rats are often used.
-
Drug Administration: The compound is administered orally (e.g., via gavage) or intravenously at a specific dose.
-
Blood Sampling: Blood samples are collected at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Blood samples are centrifuged to separate plasma.
-
Bioanalytical Method: Plasma concentrations of the parent drug and its potential metabolites are quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using non-compartmental or compartmental modeling to determine key pharmacokinetic parameters like AUC, Cmax, Tmax, t1/2, clearance (CL), and volume of distribution (Vd).
In Vitro Metabolism Studies
To identify the enzymes responsible for metabolism, in vitro studies are conducted:
-
Incubation: The compound is incubated with human liver microsomes or recombinant cytochrome P450 (CYP) enzymes.
-
Metabolite Identification: The formation of metabolites is monitored over time using LC-MS/MS.
-
Reaction Phenotyping: By observing which CYP enzymes produce metabolites, the primary metabolic pathways can be identified.
Signaling Pathways and Mechanism of Action
Dibenzo[b,f]oxazepine derivatives, particularly atypical antipsychotics, exert their therapeutic effects through modulation of dopaminergic and serotonergic pathways in the central nervous system. The primary mechanism involves antagonism of dopamine D2 and serotonin 5-HT2A receptors.
Caption: Simplified signaling pathway of dibenzo[b,f]oxazepine antipsychotics.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates a typical workflow for conducting a preclinical pharmacokinetic study.
Caption: A standard workflow for a preclinical pharmacokinetic study.
References
- 1. Revisiting loxapine: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amoxapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of amoxapine and its active metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Clozapine - Wikipedia [en.wikipedia.org]
- 6. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
Confirming the Identity of Commercial 11-Chlorodibenzo[b,f]oxazepine Standards: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for confirming the identity and purity of commercial standards of 11-Chlorodibenzo[b,f]oxazepine. Ensuring the correct chemical structure and the absence of significant impurities in reference standards is a critical first step in drug development, analytical method validation, and quality control. This document outlines key experimental protocols and presents data in a clear, comparative format to aid researchers in selecting and verifying suitable commercial standards for their work.
Comparative Analysis of Analytical Techniques
The identity and purity of 11-Chlorodibenzo[b,f]oxazepine standards are typically confirmed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful tools for separation and identification, while Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.
| Analytical Technique | Parameter | Commercial Standard A | Commercial Standard B | Commercial Standard C |
| HPLC-MS | Retention Time (min) | 5.8 | 5.8 | 5.9 |
| [M+H]⁺ (m/z) | 230.0 | 230.0 | 230.0 | |
| GC-MS | Retention Time (min) | 12.3 | 12.3 | 12.4 |
| Major Fragments (m/z) | 229, 194, 165 | 229, 194, 165 | 229, 194, 165 | |
| ¹H NMR (CDCl₃, 400 MHz) | Chemical Shift (δ, ppm) | 7.10-7.60 (m, 8H) | 7.10-7.60 (m, 8H) | 7.10-7.61 (m, 8H) |
| Purity (by HPLC) | Area % | >99.5% | >99.0% | >99.5% |
Note: The data presented in this table is a representative example and may vary based on the specific batches of commercial standards and the analytical instrumentation used.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols can be adapted by researchers based on the specific instrumentation available in their laboratories.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This method is suitable for the separation and identification of 11-Chlorodibenzo[b,f]oxazepine and its potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector and coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program: Start with 30% acetonitrile, ramp to 95% over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
MS Detection: ESI in positive ion mode, scanning a mass range of m/z 100-500.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds like 11-Chlorodibenzo[b,f]oxazepine.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
EI Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 400.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for the unambiguous structural confirmation of the 11-Chlorodibenzo[b,f]oxazepine molecule.
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Concentration: Approximately 5-10 mg of the standard dissolved in 0.6 mL of the deuterated solvent.
-
Experiments: ¹H NMR and ¹³C NMR are standard. 2D NMR experiments like COSY and HSQC can be performed for more detailed structural elucidation if necessary.
-
Data Processing: The resulting spectra should be processed and analyzed to confirm the expected chemical shifts, coupling constants, and number of protons and carbons.
Visualizing the Confirmation Workflow
The following diagram illustrates the logical workflow for confirming the identity of a commercial 11-Chlorodibenzo[b,f]oxazepine standard.
Caption: Workflow for the identity confirmation of 11-Chlorodibenzo[b,f]oxazepine standards.
By following these protocols and comparing the results with established reference data, researchers can confidently verify the identity and purity of their 11-Chlorodibenzo[b,f]oxazepine commercial standards, ensuring the reliability and reproducibility of their scientific findings.
Safety Operating Guide
11-Chlorodibenzo[b,f][1,4]oxazepine proper disposal procedures
Proper Disposal Procedures for 11-Chlorodibenzo[b,f][1][2]oxazepine
The proper disposal of 11-Chlorodibenzo[b,f][1][2]oxazepine, a chlorinated organic compound, is crucial for ensuring laboratory safety, protecting human health, and preventing environmental contamination. As this compound is likely classified as hazardous waste, it is subject to stringent regulations. Improper disposal can lead to significant penalties and environmental damage.[3][4]
Immediate Safety and Handling Precautions
Before handling 11-Chlorodibenzo[b,f][1][2]oxazepine for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[5][6] All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[5][6]
In case of accidental contact:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water and seek medical attention.[5]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[5]
Waste Characterization and Segregation
11-Chlorodibenzo[b,f][1][2]oxazepine should be treated as a hazardous chemical waste. Due to its chlorinated nature, it must be segregated from non-halogenated waste.[8] Mixing halogenated and non-halogenated solvent waste can complicate and increase the cost of disposal.[8] It is also crucial to not mix this chemical waste with other incompatible materials.[9]
Step-by-Step Disposal Protocol
The following is a step-by-step guide for the proper disposal of 11-Chlorodibenzo[b,f][1][2]oxazepine:
-
Container Selection:
-
Use a dedicated, leak-proof, and chemically compatible container for waste collection.[8][9] High-density polyethylene (HDPE) containers are generally suitable for solid and liquid organic waste.[8]
-
Ensure the container is in good condition and has a secure, tight-fitting lid.[8]
-
The container should not be filled to more than 90% of its capacity to allow for expansion.[8]
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.[9]
-
The label must include the full chemical name: "11-Chlorodibenzo[b,f][1][2]oxazepine". Avoid using abbreviations or chemical formulas.[9]
-
Indicate the approximate concentration and quantity of the waste.
-
Note the date when the waste was first added to the container.[9]
-
-
Storage:
-
Disposal Method:
-
The recommended disposal method for chlorinated organic compounds is high-temperature incineration in a licensed and permitted hazardous waste disposal facility.[4][11][12] This process decomposes the compound into less harmful gaseous byproducts.[12]
-
Incineration of chlorinated materials can produce hydrogen chloride (HCl) and molecular chlorine (Cl2), which require flue gas scrubbing to prevent air pollution.[12][13]
-
Do not dispose of 11-Chlorodibenzo[b,f][1][2]oxazepine down the drain or in regular solid waste.[5][11] This is illegal and environmentally harmful.
-
-
Arranging for Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste.[9]
-
Provide them with accurate information about the waste composition and quantity.
-
Disposal of Contaminated Materials
Any materials that come into contact with 11-Chlorodibenzo[b,f][1][2]oxazepine, such as gloves, bench paper, or empty containers, should also be disposed of as hazardous waste.[14]
-
Empty Containers: The original container of the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[9] After rinsing and drying, the label should be defaced, and the container can then be disposed of according to institutional guidelines.[14]
-
Contaminated Solids: Collect chemically contaminated solid waste (e.g., gloves, wipes) in a clearly labeled, sealed plastic bag and place it inside a designated solid hazardous waste container.[14]
Quantitative Data for Chlorinated Waste Incineration
While specific incineration parameters are determined by the disposal facility, the following table provides general quantitative data relevant to the high-temperature incineration of chlorinated organic wastes.
| Parameter | Typical Value/Range | Purpose |
| Combustion Zone Temperature | 800°C - 1500°C | Ensures complete destruction of the organic compound.[13] |
| Quench Zone Temperature | 450°C - 1000°C | Cools the exhaust gases before scrubbing.[13] |
| Excess Oxygen | 1 - 40% | Ensures complete combustion of the waste material.[13] |
| Halogenated Compound Limit in Non-Halogenated Waste | < 2% | Guideline for waste segregation to ensure proper disposal routing.[8] |
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of 11-Chlorodibenzo[b,f][1][2]oxazepine.
Caption: Disposal workflow for 11-Chlorodibenzo[b,f][1][2]oxazepine.
References
- 1. sdmedwaste.com [sdmedwaste.com]
- 2. epa.gov [epa.gov]
- 3. easyrxcycle.com [easyrxcycle.com]
- 4. danielshealth.com [danielshealth.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. Page loading... [wap.guidechem.com]
- 8. ethz.ch [ethz.ch]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. files.hawaii.gov [files.hawaii.gov]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. tandfonline.com [tandfonline.com]
- 13. US4215095A - Process for the incineration of chlorinated organic materials - Google Patents [patents.google.com]
- 14. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling 11-Chlorodibenzo[b,f][1,4]oxazepine
Essential Safety and Handling Guide for 11-Chlorodibenzo[b,f][1][2]oxazepine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 11-Chlorodibenzo[b,f][1]oxazepine. The following procedures and recommendations are based on best practices for handling hazardous chemicals and are supplemented by data from closely related compounds where specific information for the target compound is unavailable.
Disclaimer: Limited specific safety and toxicity data is available for 11-Chlorodibenzo[b,f][1]oxazepine. The information presented here is largely extrapolated from the Safety Data Sheet (SDS) and hazard classifications of the structurally similar compound, 11-Chloro-dibenzo[b,f][1]thiazepine.[1][2][3] It is imperative to handle this compound with extreme caution and to conduct a thorough risk assessment before commencing any work.
Hazard Identification and Classification
Based on the GHS classification of the analogous thiazepine compound, 11-Chlorodibenzo[b,f][1]oxazepine should be treated as a hazardous substance with the following potential effects:[3]
-
Acute Toxicity (Oral): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation: Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[3]
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3] |
| Skin Irritation | Category 2 | H315: Causes skin irritation[3] |
| Eye Irritation | Category 2A | H319: Causes serious eye irritation[3] |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation[3] |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure a safe working environment.
Engineering Controls
-
All handling of solid or solutions of 11-Chlorodibenzo[b,f][1]oxazepine must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible and in good working order.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against chemical exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Double gloving with chemically resistant gloves (e.g., nitrile) is required.[4] The outer glove should be removed and disposed of as hazardous waste immediately after handling the compound. | Prevents skin contact and absorption. Double gloving provides an additional barrier and allows for safe removal of the contaminated outer layer. |
| Eye Protection | Chemical splash goggles are mandatory. | Protects eyes from dust particles and splashes of solutions containing the compound. |
| Body Protection | A lab coat with long sleeves and a closed front must be worn.[5] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron over the lab coat is recommended. | Protects the body from contamination. |
| Respiratory Protection | For routine handling within a fume hood, respiratory protection is not typically required. In the event of a spill or when working outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used. | Prevents inhalation of harmful dust or vapors. |
Experimental Workflow
The following diagram outlines the standard workflow for handling 11-Chlorodibenzo[b,f][1]oxazepine in a laboratory setting.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
